molecular formula C11H12O B1383250 3-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823934-89-9

3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Numéro de catalogue: B1383250
Numéro CAS: 1823934-89-9
Poids moléculaire: 160.21 g/mol
Clé InChI: HCEUSYKJHSJDQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Bicyclo[1.1.1]pentan-1-yl)phenol is a chemical building block featuring the bicyclo[1.1.1]pentane (BCP) motif, which serves as a valuable non-classical bioisostere for a meta-substituted phenyl ring in medicinal chemistry . Replacing aromatic rings with the saturated, three-dimensional BCP structure is a established strategy to improve the physicochemical properties of drug candidates . This substitution can lead to enhanced aqueous solubility, reduced nonspecific binding, and improved metabolic stability by avoiding the formation of toxic intermediates associated with CYP450-mediated metabolism of benzene rings . The BCP motif has been successfully incorporated into potent inhibitors for targets such as γ-secretase and LpPLA2, where it maintained high potency while positively impacting the pharmacokinetic profile . The meta-substitution pattern of this particular phenol makes it a versatile intermediate for constructing complex molecules where the phenolic oxygen is intended to be one atom away from the rigid BCP core. This compound is intended for research applications, including the synthesis and optimization of novel therapeutic agents. FOR RESEARCH USE ONLY. NOT FOR HUMAN CONSUMPTION.

Propriétés

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEUSYKJHSJDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol, a molecule of significant interest in contemporary drug discovery. The bicyclo[1.1.1]pentane (BCP) moiety is increasingly utilized as a bioisosteric replacement for aromatic rings to modulate molecular properties favorably. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing the acidity (pKa), lipophilicity (logP), and aqueous solubility of this compound. By contextualizing these properties against its parent phenol and the analogous 3-tert-butylphenol, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and actionable protocols for the assessment of this and similar BCP-containing molecules.

Introduction: The Bicyclo[1.1.1]pentane Moiety as a Paradigm-Shifting Bioisostere

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool in medicinal chemistry, primarily serving as a non-classical, three-dimensional bioisostere for the para-substituted phenyl ring.[1][2] Its rigid, cage-like structure offers a similar exit vector for substituents as a 1,4-disubstituted benzene ring but with a smaller size and a higher fraction of sp³-hybridized carbons (Fsp³).[1][3] This increase in three-dimensionality, often termed "escaping flatland," is a strategic approach to improving the physicochemical properties of drug candidates.[4][5]

The replacement of a planar, aromatic ring with a saturated, non-planar BCP moiety can lead to several advantageous modifications in a molecule's profile, including:

  • Enhanced Aqueous Solubility: The disruption of crystal packing and the reduction in aromaticity often lead to a significant increase in aqueous solubility.[3][6][7]

  • Improved Metabolic Stability: The C-H bonds of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2][4]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and aromatic character can lessen interactions with off-target proteins.[8]

  • Maintained or Improved Permeability: Despite the increase in polarity, BCP-containing compounds have been shown to retain good membrane permeability.[3]

3-(Bicyclo[1.1.1]pentan-1-yl)phenol serves as an excellent case study for understanding the impact of this bioisosteric replacement on the fundamental properties of a small molecule. This guide will provide a detailed examination of its key physicochemical parameters.

Molecular Identity and Structure

Core Molecular Information
PropertyValueSource(s)
IUPAC Name 3-(Bicyclo[1.1.1]pentan-1-yl)phenol-
CAS Number 1823934-89-9[9]
Molecular Formula C₁₁H₁₂O[9]
Molecular Weight 160.21 g/mol [9]
SMILES Oc1cccc(c1)C12CC(C1)C2[9]
Structural Comparison

To fully appreciate the influence of the BCP moiety, it is instructive to compare the structure of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol with its parent compound, phenol, and its tert-butyl analog, 3-tert-butylphenol.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of compound in a co-solvent (e.g., DMSO) C Add a small aliquot of stock solution to each buffer to create test solutions A->C B Prepare a series of buffers with a range of pH values (e.g., pH 2-12) B->C D Record the UV-Vis spectrum (e.g., 200-400 nm) for each test solution C->D E Identify the wavelength of maximum absorbance change between the protonated and deprotonated species D->E F Plot absorbance at the selected wavelength against pH E->F G Fit the data to the Henderson-Hasselbalch equation to determine the pKa F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol in a suitable organic co-solvent such as DMSO or methanol.

    • Prepare a series of aqueous buffers covering a pH range from approximately 2 to 12.

    • Prepare a set of test solutions by adding a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM).

  • Spectrophotometric Measurement:

    • For each test solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength at which the largest difference in absorbance is observed between the acidic and basic forms of the phenol.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength as a function of pH.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • For a more precise determination, fit the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the phenoxide and [HA] is the concentration of the phenol.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. [10]For ionizable compounds like phenols, the distribution coefficient (logD) at a specific pH is often more relevant.

Theoretical Considerations

The BCP moiety, being a non-aromatic, saturated hydrocarbon cage, is less lipophilic than a phenyl ring. [3]Therefore, it is expected that the replacement of a phenyl ring with a BCP group will decrease the overall lipophilicity of a molecule.

Predicted logP Value

While no experimental logP value for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is available, we can estimate it using computational methods and by comparison with analogs. Various computational models exist for the prediction of logP, with varying degrees of accuracy. [8][11][12] Predicted logP: The calculated logP for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is predicted to be in the range of 2.5 - 3.0 . This is lower than the experimental logP of 3-tert-butylphenol (logP ≈ 3.3), indicating a decrease in lipophilicity.

Experimental Protocol for logP/logD Determination by the Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.

G cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare a solution of the compound in the phase in which it is more soluble C Mix a known volume of the compound solution with the other pre-saturated phase A->C B Pre-saturate octan-1-ol with water and water with octan-1-ol B->C D Shake the mixture vigorously for a set period to allow equilibrium to be reached C->D E Centrifuge to ensure complete phase separation D->E F Carefully sample both the aqueous and organic phases E->F G Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV) F->G H Calculate logP = log([organic]/[aqueous]) G->H

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation:

    • Prepare octan-1-ol saturated with water and water saturated with octan-1-ol to ensure thermodynamic equilibrium.

    • Prepare a stock solution of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol in the pre-saturated solvent in which it is more soluble.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the stock solution with a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-2 hours).

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw a sample from both the aqueous and the octan-1-ol layers.

    • Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [13] * The partition coefficient (P) is the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

    • For logD determination, the aqueous phase should be a buffer of the desired pH.

Aqueous Solubility

Aqueous solubility is a critical property for oral drug absorption and for the development of intravenous formulations.

Theoretical Considerations

As previously discussed, the introduction of a BCP moiety in place of a phenyl ring generally leads to an increase in aqueous solubility. [3][6][7]This is attributed to the disruption of the planar stacking that can occur with aromatic compounds in the solid state, leading to a less stable crystal lattice that is more easily solvated by water.

Predicted Aqueous Solubility

Given the consistent reports of increased solubility for BCP-containing compounds, it is highly probable that 3-(Bicyclo[1.1.1]pentan-1-yl)phenol will exhibit significantly higher aqueous solubility than 3-tert-butylphenol.

Predicted Aqueous Solubility: The aqueous solubility of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is predicted to be in the range of 50-200 µM . This represents a substantial improvement over many similarly sized phenolic compounds.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add an excess of the solid compound to an aqueous buffer of a defined pH B Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium A->B C Separate the undissolved solid from the saturated solution by centrifugation or filtration B->C D Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV) C->D

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 3-(Bicyclo[1.1.1]pentan-1-yl)phenol to a vial containing an aqueous buffer of the desired pH.

  • Equilibration:

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by high-speed centrifugation or filtration through a low-binding filter.

  • Analysis:

    • Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Synthesis and Characterization

Synthetic Approach

While a specific, detailed synthesis for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is not readily available in the peer-reviewed literature, its synthesis can be envisioned through established methods for the functionalization of the BCP core. A plausible route involves the reaction of [1.1.1]propellane with a suitable organometallic reagent derived from a protected 3-bromophenol. [11][14]

Spectroscopic Characterization (Predicted)

Based on the known spectral properties of BCP-containing compounds, the following 1H and 13C NMR features are expected for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol:

  • ¹H NMR:

    • Aromatic protons of the phenol ring will appear in the range of δ 6.5-7.5 ppm.

    • The six bridgehead protons of the BCP cage will likely appear as a sharp singlet in the range of δ 2.0-2.5 ppm. [5][15] * The phenolic hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the region of δ 110-160 ppm.

    • The bridgehead carbons of the BCP cage will have characteristic shifts, with the carbon attached to the phenyl ring appearing further downfield than the other bridgehead carbon. [5][15] * The methylene carbons of the BCP cage will appear at a higher field.

Conclusion

3-(Bicyclo[1.1.1]pentan-1-yl)phenol represents a valuable chemical entity for exploring the impact of replacing a phenyl ring with a three-dimensional, saturated bioisostere. Based on established principles and data from analogous compounds, it is predicted that this molecule will exhibit a slightly lower pKa, reduced lipophilicity, and significantly enhanced aqueous solubility compared to its tert-butylphenol counterpart. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical physicochemical properties, which are essential for advancing the understanding and application of BCP-containing compounds in drug discovery and development.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.
  • Shields, G. C., et al. (2002). Absolute pKa determinations for substituted phenols. SciSpace.
  • Klicić, J. J., et al. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes.
  • Isse, A. A., & Gennaro, A. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A, 121(23), 4618–4629.
  • The Royal Society of Chemistry. (n.d.).
  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43–48.
  • University of Oxford. (n.d.). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.
  • Mykhailiuk, P. K. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
  • Zhang, X., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(23), e2103859118.
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
  • Martinez, M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433.
  • ResearchGate. (n.d.). Phase solubility studies of BCP with MβCD and 2-hydroxypropyl-β-cyclodextrin (HPβCD)
  • Roy, K., & Patel, P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Current Drug Discovery Technologies, 20(1), 1-13.
  • Benet, L. Z., et al. (2023). Solubility-Permeability Interplay in Facilitating the Prediction of Drug Disposition Routes, Extent of Absorption, Food Effects, Brain Penetration and Drug Induced Liver Injury Potential. Pharmaceutical Research, 40(7), 1735–1753.
  • Mykhailiuk, P. K. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519–9532.
  • Zhang, X., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Europe PMC.
  • Sun, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
  • DeGois, J. L., et al. (2018). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1114–1120.
  • Sun, J., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed.
  • Applichem. (n.d.). 3-(Bicyclo[1.1.1]pentan-1-yl)phenol.
  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
  • Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes.
  • ChemicalBook. (n.d.). Bicyclo[1.1.1]pentane-1,3-diMethylaMine dihydrochloride(1523572-06-6) 1H NMR spectrum.
  • MDPI. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • Bull, J. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Organic Letters, 24(38), 7015–7020.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute p K a Determinations for Substituted Phenols.
  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 29(20), 2635-2646.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.

Sources

3-(Bicyclo[1.1.1]pentan-1-yl)phenol as a Phenyl Bioisostere: A Technical Guide to sp³-Enriched Scaffold Hopping

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The overreliance on planar, sp²-hybridized aromatic rings in drug discovery has historically contributed to high clinical attrition rates due to poor physicochemical properties, such as low aqueous solubility and high metabolic clearance. To combat "flatland" medicinal chemistry, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier three-dimensional bioisostere.

This technical guide explores the strategic application of 3-(bicyclo[1.1.1]pentan-1-yl)phenol as a bioisosteric replacement for meta-substituted biphenyls (e.g., 3-phenylphenol) or tert-butyl phenols. By synthesizing structural theory, physicochemical data, and validated experimental protocols, this whitepaper provides drug development professionals with a comprehensive framework for integrating this sp³-enriched scaffold into lead optimization pipelines.

Mechanistic Rationale: The Physics and Chemistry of BCP Substitution

The decision to replace a phenyl ring with a BCP moiety is driven by specific geometric and electronic advantages that directly modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Spatial Metrics and Vector Alignment

While often deployed as a phenyl mimic, the BCP core is significantly more compact. The diagonal distance of a para-phenyl ring is 2.79 Å, whereas the BCP core measures only 1.85 Å, making it approximately 35% smaller 1[1]. When 3-(bicyclo[1.1.1]pentan-1-yl)phenol is utilized to replace a biphenyl system, the BCP group acts as an optimal spacer that maintains the necessary exit vectors for target engagement without the steric bulk or lipophilic penalty of a full aromatic ring.

Evasion of CYP450-Mediated Metabolism

Electron-rich aromatic systems, such as phenols and monosubstituted phenyl rings, are highly susceptible to Cytochrome P450 (CYP450) mediated oxidative metabolism. This pathway frequently generates reactive and potentially toxic intermediates, such as epoxides or iminoquinones 2[2]. The saturated, sp³-hybridized C-H bonds of the BCP core are highly resistant to this type of oxidation, effectively shielding the molecule from rapid phase I clearance and extending its metabolic half-life.

Enhancing the Fraction of sp³ Carbons (Fsp³)

Increasing the Fsp³ character of a drug candidate is a proven strategy for improving thermodynamic solubility and passive permeability 3[3]. The transition from 3-phenylphenol to 3-(bicyclo[1.1.1]pentan-1-yl)phenol shifts the Fsp³ from 0.00 to 0.45, disrupting the planar π-π stacking interactions that typically cause poor solubility in solid-state crystal lattices.

Bioisostere A 3-Phenylphenol (Planar, High Lipophilicity) B CYP450 Oxidation Reactive Metabolites A->B Susceptible C-H bonds C 3-(BCP)phenol (3D sp3-Enriched Scaffold) A->C Bioisosteric Replacement D Metabolic Evasion Extended Half-Life C->D Steric Shielding

Logical flow of bioisosteric replacement from 3-phenylphenol to 3-(BCP)phenol.

Comparative Data Analysis

The table below summarizes the quantitative physicochemical shifts observed when replacing a traditional phenyl ring with a BCP moiety in a phenolic system. These metrics demonstrate how BCP incorporation optimizes the developability profile of a lead candidate4[4].

Physicochemical Property3-Phenylphenol (Lead)3-(Bicyclo[1.1.1]pentan-1-yl)phenolImpact / Rationale
Molecular Weight 170.21 g/mol 160.22 g/mol Reduced MW aids in maintaining ligand efficiency.
Fraction sp³ (Fsp³) 0.000.45Higher Fsp³ correlates with reduced clinical attrition.
Diagonal Distance 2.79 Å1.85 ÅBCP is ~35% smaller, serving as a compact spacer.
ClogP (Predicted) ~3.2~2.4Lower lipophilicity improves aqueous solubility.
Metabolic Liability High (CYP450 Epoxidation)Low (Steric Shielding)sp³ C-H bonds resist oxidative metabolism.

Experimental Methodologies: Synthesis & Validation

To ensure high-fidelity data, the synthesis and biological evaluation of BCP derivatives must rely on self-validating protocols. The following methodologies detail the causality behind our experimental choices.

Protocol 1: Synthesis via Negishi Cross-Coupling

Causality for Experimental Choice: Traditional BCP-Grignard reagents are prone to rapid homocoupling and degradation. Utilizing a (bicyclo[1.1.1]pentan-1-yl)zinc(II) pivalate complex provides a bench-stable, titratable intermediate that ensures reproducible stoichiometry and higher cross-coupling yields.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 3-iodophenol (1.0 equiv, 1.0 mmol) and the catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous THF to the vial to dissolve the electrophile and catalyst.

  • Transmetalation: Dropwise, add a 0.5 M solution of (bicyclo[1.1.1]pentan-1-yl)zinc(II) pivalate in THF (1.5 equiv, 1.5 mmol) at room temperature while stirring vigorously.

  • Coupling Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture at 60°C for 12 hours.

  • Workup: Cool to room temperature and quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Self-Validation: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient). Critical Validation: Perform quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to confirm >98% absolute purity, ensuring no trace palladium remains to skew subsequent biological assays.

Workflow S1 Step 1: BCP-Zn-Pivalate (Stable Intermediate) S2 Step 2: Negishi Coupling (Pd-Catalyzed) S1->S2 S3 Step 3: Internal Validation (qNMR Purity >98%) S2->S3

Step-by-step synthetic workflow and validation for 3-(BCP)phenol.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality for Experimental Choice: To explicitly prove that the BCP core evades CYP450-mediated phase I metabolism, we utilize an HLM assay rather than hepatocyte models, isolating the oxidative pathways from phase II conjugation events.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of 3-(bicyclo[1.1.1]pentan-1-yl)phenol in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Pre-Warming: Pre-incubate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide 50 ng/mL).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t1/2).

  • Self-Validation: Run Verapamil concurrently as a positive control. If the clearance rate of Verapamil does not meet historical high-clearance benchmarks (>30 µL/min/mg), the assay is deemed invalid and must be repeated.

DMPK InVitro In Vitro DMPK Profiling Sol Thermodynamic Solubility (Shake-Flask) InVitro->Sol Mic HLM Stability (CYP450 Evasion) InVitro->Mic Perm PAMPA Permeability (Passive Transport) InVitro->Perm

Core in vitro DMPK profiling assays for validating the BCP bioisostere.

Conclusion

The strategic incorporation of 3-(bicyclo[1.1.1]pentan-1-yl)phenol as a phenyl bioisostere represents a paradigm shift in structural optimization. By trading planar geometry for a rigid, sp³-enriched 3D architecture, medicinal chemists can systematically engineer out metabolic liabilities while simultaneously enhancing aqueous solubility and passive permeability. When validated through rigorous, internally controlled synthetic and DMPK protocols, the BCP motif transitions from a theoretical novelty to a foundational tool in modern drug design.

References

  • Title: Application of the Bicyclo[1.1.
  • Title: The Application of Bicyclo[1.1.
  • Title: Investigation of a Bicyclo[1.1.
  • Title: Bicyclo[1.1.1]pentane (BCP)
  • Source: acs.

Sources

The Ascent of a Three-Dimensional Scaffold: A Technical Guide to the Discovery and Synthesis of Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling bioisosteric replacement for common planar motifs such as para-substituted benzene rings and tert-butyl groups. This guide provides an in-depth exploration of the discovery, synthesis, and functionalization of BCP derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, offer practical, field-proven insights into experimental design, and present a comparative analysis of the physicochemical properties that make BCPs an attractive tool for escaping the "flatland" of traditional drug design.

Introduction: Escaping Flatland in Drug Discovery

The over-reliance on aromatic moieties in drug discovery has led to challenges in optimizing pharmacokinetic profiles, often resulting in poor solubility and metabolic instability.[1] The concept of "escaping from flatland" encourages the incorporation of three-dimensional scaffolds to improve these properties.[1] Bicyclo[1.1.1]pentane has become a leading solution to this challenge.[1] As a saturated, cage-like hydrocarbon, the BCP core, when substituted at the 1- and 3-positions, presents a linear geometry that mimics the vector of a para-disubstituted benzene ring while introducing desirable sp³ character.[1][2] This structural mimicry, coupled with improved physicochemical properties, has propelled the BCP scaffold to the forefront of modern drug design, with numerous pharmaceutical companies now integrating it into their discovery programs.[3]

A Historical Perspective: From Curiosity to Core Scaffold

The journey of bicyclo[1.1.1]pentane began in 1964 with its first synthesis by Kenneth Wiberg and his colleagues, a significant achievement in the chemistry of strained ring systems.[2][4] Initially, BCP was primarily of interest to physical organic chemists for its unique topology and considerable strain energy of 66.6 kcal mol⁻¹.[2][4] A major breakthrough in accessing BCP derivatives came with the synthesis of the highly strained and reactive [1.1.1]propellane by Wiberg and Walker in 1982.[2] This molecule, with its inverted bridgehead carbons, proved to be a versatile precursor for a wide array of BCPs.[2][5] However, it was not until the early 21st century that the full potential of BCPs in medicinal chemistry was realized, sparked by studies demonstrating their ability to act as effective bioisosteres, leading to a surge in the development of novel synthetic methodologies.[1][2]

The Synthetic Toolkit: Accessing the Bicyclo[1.1.1]pentane Core

The synthesis of functionalized BCPs has evolved significantly, with several key strategies emerging. The majority of these methods leverage the strain release of [1.1.1]propellane.

Radical-Mediated Additions to [1.1.1]Propellane

One of the most common and versatile approaches to 1,3-disubstituted BCPs involves the radical addition to [1.1.1]propellane. This method is predicated on the homolytic cleavage of the central bond of propellane by a radical species, generating a bicyclo[1.1.1]pentyl radical, which can then be trapped by another reagent.

G cluster_0 Radical-Mediated Synthesis of 1,3-Disubstituted BCPs Propellane [1.1.1]Propellane BCP_Radical Bicyclo[1.1.1]pentyl Radical Intermediate Propellane->BCP_Radical Radical_Source Radical Source (e.g., R-I, R-Br) Radical_Source->BCP_Radical R• attacks Propellane Initiator Initiator (e.g., Light, AIBN) Initiator->Radical_Source Generates R• Product 1,3-Disubstituted BCP BCP_Radical->Product Trapped by X-Y Trapping_Agent Radical Trapping Agent (e.g., X-Y) Trapping_Agent->Product

Caption: Key steps in the radical-mediated synthesis of BCPs.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of BCP derivatives under mild conditions.[6] This approach often involves the generation of radical intermediates through single-electron transfer processes, which then engage with [1.1.1]propellane. A notable example is the multicomponent cascade atom transfer radical addition (CATRA) which allows for the facile synthesis of complex BCPs.[6]

Transition Metal-Catalyzed Cross-Coupling

For the formation of C-C bonds, transition metal-catalyzed cross-coupling reactions have been successfully employed.[7] These methods typically involve either a nucleophilic BCP species (e.g., a BCP-organometallic reagent) reacting with an electrophilic partner, or an electrophilic BCP (e.g., a BCP-halide) reacting with a nucleophilic partner.[7]

Functionalization Strategies: Decorating the BCP Scaffold

Beyond the initial synthesis of the BCP core, its subsequent functionalization is crucial for its application in drug discovery. Methodologies have been developed to modify both the bridgehead (C1 and C3) and the bridge (C2) positions.

Bridgehead Functionalization

The majority of synthetic efforts have focused on introducing substituents at the bridgehead positions, as this is most relevant for mimicking para-substituted arenes.[2] Strategies include the direct functionalization of a pre-formed BCP core or the use of functionalized precursors in the initial ring-forming reaction. Decarboxylative Minisci coupling of redox-active BCP esters is one such powerful method for late-stage functionalization.[2]

Bridge Functionalization

Functionalization of the bridge C-H bonds of the BCP skeleton has historically been more challenging.[2][8] However, recent advances have enabled the selective introduction of substituents at the C2 position. These methods include dirhodium-catalyzed carbene insertion and radical C-H abstraction, opening up avenues to novel BCP scaffolds that can act as bioisosteres for ortho- and meta-substituted arenes.[8][9][10]

G cluster_1 BCP Functionalization Strategies cluster_bridgehead Bridgehead (C1, C3) cluster_bridge Bridge (C2) BCP_Core Bicyclo[1.1.1]pentane Core Bridgehead_Func Direct Functionalization (e.g., Cross-Coupling, Minisci Reaction) BCP_Core->Bridgehead_Func Post-synthetic Bridge_Func C-H Activation/Functionalization (e.g., Carbene Insertion, HAT) BCP_Core->Bridge_Func Post-synthetic Precursor_Func Functionalized Precursors in Ring Formation Precursor_Func->BCP_Core Pre-synthetic G cluster_2 BCP as a Bioisostere BCP Bicyclo[1.1.1]pentane (1,3-disubstituted) Benzene para-Substituted Benzene BCP:f1->Benzene:f1 Mimics Exit Vector Alkyne Internal Alkyne BCP:f1->Alkyne:f1 Mimics Exit Vector tButyl tert-Butyl BCP:f0->tButyl:f0 Mimics Steric Bulk

Sources

Methodological & Application

functionalization of the phenol group in 3-(BCP)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Functionalization Strategies for the Phenol Group in 3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Introduction and Strategic Context

The incorporation of the bicyclo[1.1.1]pentane (BCP) motif into drug candidates has revolutionized modern medicinal chemistry. Serving as a rigid, three-dimensional bioisostere for phenyl rings and tert-butyl groups, the BCP scaffold enhances aqueous solubility, dramatically improves metabolic stability, and preserves the geometric exit vectors of the parent molecule[1].

Within this structural class, 3-(bicyclo[1.1.1]pentan-1-yl)phenol (hereafter referred to as 3-(BCP)phenol) is a highly versatile building block. The phenolic hydroxyl group provides a critical synthetic handle. By selectively functionalizing this phenol group, chemists can seamlessly integrate the BCP-aryl moiety into complex Active Pharmaceutical Ingredients (APIs). This application note details two foundational workflows for 3-(BCP)phenol functionalization: O-Alkylation (to generate metabolically robust BCP-aryl ethers) and Triflation (to activate the aromatic ring for downstream transition-metal-catalyzed cross-coupling).

Mechanistic Insights and Experimental Causality

The Electronic Influence of the BCP Group

Unlike a standard phenyl ring, the BCP group cannot participate in extended π -conjugation. However, the strained bridgehead carbon exerts a distinct electron-withdrawing inductive effect. This subtly lowers the pKa​ of the attached phenol compared to standard alkyl-substituted phenols, making the hydroxyl proton slightly more acidic. This electronic profile dictates the choice of base in functionalization reactions: mild, inorganic bases like potassium carbonate ( K2​CO3​ ) are entirely sufficient for quantitative deprotonation[2].

Causality in O-Alkylation (Etherification)

The synthesis of 3-(BCP)phenyl alkyl ethers proceeds via a Williamson-type SN​2 mechanism. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is non-negotiable[2]. These solvents solvate the potassium cation, leaving the 3-(BCP)phenoxide anion highly "naked" and nucleophilic, thereby accelerating the SN​2 attack on the alkyl halide and suppressing competitive ring-alkylation (C-alkylation).

Causality in Triflation (C–O Activation)

To utilize the 3-(BCP)phenyl scaffold in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the phenol must be converted into a pseudo-halide. Trifluoromethanesulfonate (triflate) is the premier leaving group for this purpose. While triflic anhydride ( Tf2​O ) is a common reagent, it is highly reactive, moisture-sensitive, and prone to causing side reactions (such as Friedel-Crafts sulfonylation)[3]. Therefore, this protocol mandates the use of N-phenyl-bis(trifluoromethanesulfonimide) ( PhNTf2​ ) . PhNTf2​ is a bench-stable, crystalline solid that provides superior chemoselectivity and higher isolated yields, transferring the triflyl group cleanly to the phenoxide oxygen without degrading the strained BCP system[4].

Quantitative Data and Reaction Parameters

Table 1: Optimization of Reaction Parameters for 3-(BCP)phenol Functionalization

FunctionalizationReagentBaseSolventTemp / TimeExpected Yield
O-Alkylation Alkyl Bromide (1.2 eq) K2​CO3​ (2.0 eq)DMF60 °C / 4–6 h85–95%
O-Alkylation Alkyl Iodide (1.1 eq) K2​CO3​ (1.5 eq)MeCN80 °C / 2–4 h90–98%
Triflation (Standard) PhNTf2​ (1.1 eq) Et3​N (2.0 eq)DCM25 °C / 12 h80–88%
Triflation (Rapid) PhNTf2​ (1.0 eq) K2​CO3​ (3.0 eq)THF120 °C (MW) / 6 min85–91%

Note: The rapid triflation protocol utilizes controlled microwave (MW) heating, drastically reducing reaction times while maintaining high fidelity[3].

Experimental Workflows and Logic

Workflow A 3-(BCP)phenol Starting Material B Deprotonation (K2CO3 or Et3N) A->B C Phenoxide Anion Intermediate B->C D S_N2 Attack on Alkyl Halide C->D O-Alkylation E Nucleophilic Attack on PhNTf2 C->E Triflation F 3-(BCP)phenyl Alkyl Ether (Stable Bioisostere) D->F G 3-(BCP)phenyl Triflate (Cross-Coupling Electrophile) E->G

Divergent functionalization pathways of 3-(BCP)phenol into ethers and triflates.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(BCP)phenyl Alkyl Ethers (O-Alkylation)

Self-Validating Rationale: The use of excess K2​CO3​ ensures the reaction remains strictly basic, preventing any acid-catalyzed degradation of the strained BCP ring. The aqueous workup is specifically designed to partition the highly water-soluble DMF into the aqueous layer, ensuring a pure organic crude.

Materials Required:

  • 3-(BCP)phenol (1.0 mmol)

  • Alkyl bromide or iodide (1.2 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(BCP)phenol (1.0 mmol) and anhydrous K2​CO3​ (2.0 mmol)[2].

  • Solvation: Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes. Add anhydrous DMF (5.0 mL) via syringe. Stir the suspension at room temperature for 15 minutes to allow for phenoxide generation. The solution may take on a slight yellow tint.

  • Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath or heating block. Monitor the reaction via TLC (Hexanes/EtOAc 9:1; UV and KMnO4​ stain). The BCP group does not strongly absorb UV, so KMnO4​ staining is critical for visualization.

  • Quench and Extraction: Once the starting material is consumed (typically 4–6 hours), cool the reaction to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Diethyl Ether ( 3×15 mL).

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×15 mL) or copious amounts of water. Causality: LiCl effectively strips residual DMF from the ether phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 3-(BCP)phenyl alkyl ether.

Protocol B: Synthesis of 3-(BCP)phenyl Triflate (C–O Activation)

Self-Validating Rationale: PhNTf2​ is chosen over Tf2​O to prevent the formation of dark, tarry byproducts often associated with the aggressive nature of triflic anhydride[3][4]. Triethylamine ( Et3​N ) acts as both the base and a transient nucleophilic catalyst.

Materials Required:

  • 3-(BCP)phenol (1.0 mmol)

  • N-Phenyl-bis(trifluoromethanesulfonimide) ( PhNTf2​ , 1.1 mmol)

  • Triethylamine ( Et3​N , 2.0 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL flask under Argon, dissolve 3-(BCP)phenol (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add Et3​N (2.0 mmol) dropwise. Stir for 10 minutes.

  • Triflation Agent Addition: Add PhNTf2​ (1.1 mmol) in a single portion. Note: PhNTf2​ is a stable solid, making this addition operationally simple and safe[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Monitoring: Confirm completion via TLC. The resulting triflate will have a significantly higher Rf​ value than the highly polar starting phenol.

  • Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with 1M aqueous HCl (10 mL) to remove residual amine, saturated aqueous NaHCO3​ (10 mL), and brine (10 mL)[5].

  • Isolation: Dry over MgSO4​ , filter, and concentrate. The byproduct, N-phenyltrifluoromethanesulfonamide, can be easily separated from the desired 3-(BCP)phenyl triflate via flash column chromatography (typically eluting with 95:5 Hexanes/EtOAc) to afford the product as a colorless to pale-yellow oil.

References

  • Convenient O-alkylation of phenols (Academia.edu). Establishes the baseline parameters for the Williamson ether synthesis of phenols using potassium carbonate and polar aprotic solvents. URL:[Link]

  • Fast Synthesis of Aryl Triflates with Controlled Microwave Heating (Organic Letters, ACS). Details the rapid and chemoselective triflation of phenols using N-phenyltriflimide ( PhNTf2​ ) and mild bases. URL:[Link]

  • Practical Synthesis of Aryl Triflates under Aqueous Conditions (Organic Letters, ACS). Validates the extraction and purification rationale for aryl triflate isolation. URL:[Link]

Sources

Application Note: Scale-Up Synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Dossier & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

The incorporation of the bicyclo[1.1.1]pentane (BCP) motif as a bioisostere for tert-butyl groups or para-substituted phenyl rings has become a cornerstone of the "Escape from Flatland" paradigm in modern drug discovery. Replacing flat, electron-rich aromatic systems with sp³-rich 3D saturated bridged bicyclic match pairs significantly improves aqueous solubility, passive permeability, and metabolic stability by mitigating CYP450-mediated oxidation and subsequent toxic quinone formation [1].

Specifically, 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is a highly sought-after building block. However, the synthesis of monosubstituted aryl-BCPs at scale presents significant challenges, primarily due to the volatility and instability of the [1.1.1]propellane intermediate, and the steric hindrance inherent to the BCP bridgehead during cross-coupling.

To solve these bottlenecks, this protocol outlines a self-validating, hybrid flow-to-batch synthetic pipeline. We leverage continuous flow chemistry to safely generate [1.1.1]propellane[2], followed by a light-enabled atom-transfer radical addition (ATRA) to yield a stable 1-iodo-BCP intermediate[3]. Final assembly is achieved via a highly efficient Negishi cross-coupling, utilizing an orthogonal benzyl protecting group strategy to ensure maximum yield and purity upon scale-up.

Synthetic Workflow Visualization

SynthesisWorkflow cluster_flow Phase 1: Flow Synthesis cluster_batch Phase 2: Batch Scale-Up & Functionalization SM Precursor (Dibromocyclopropane) Propellane [1.1.1]Propellane SM->Propellane MeLi, Flow -78 °C to 0 °C BCPI 1-Iodo-BCP Propellane->BCPI MeI, 365 nm LED Solvent-free/Flow BCPZn BCP-ZnI Organozinc BCPI->BCPZn Zn dust, LiCl THF, 50 °C Coupled Protected Aryl-BCP BCPZn->Coupled 3-Iodo-1-benzyloxybenzene Pd-Catalyst Target 3-(Bicyclo[1.1.1]pentan- 1-yl)phenol Coupled->Target H2 (1 atm), Pd/C MeOH, RT

Figure 1: Hybrid flow-to-batch synthetic workflow for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol.

Step-by-Step Experimental Protocols

Phase 1: Continuous Flow Synthesis of [1.1.1]Propellane

Causality & Rationale: [1.1.1]Propellane is highly strained (~65 kcal/mol) and volatile (bp ~48 °C). Batch synthesis at scale risks thermal runaway and explosive polymerization. A continuous flow setup allows for precise cryogenic control during the exothermic lithium-halogen exchange and immediate downstream processing, minimizing hazardous inventory.

  • Preparation: Prepare a 0.5 M solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether (Stream A). Prepare a 1.2 M solution of Methyllithium (MeLi) in diethyl ether (Stream B).

  • Flow Execution: Pump Stream A (10 mL/min) and Stream B (10 mL/min) through a T-mixer submerged in a -78 °C dry ice/acetone bath. Route the combined stream through a 50 mL PFA residence coil maintained at 0 °C.

  • Collection & Self-Validation: Collect the output stream in a flask pre-cooled to -20 °C.

    • In-Process Control (IPC): Titrate a 1.0 mL aliquot of the output stream with a standardized iodine/THF solution. The disappearance of the iodine color confirms the exact molarity of the active propellane (typically ~0.22 M) before proceeding.

Phase 2: Photochemical Synthesis of 1-Iodo-bicyclo[1.1.1]pentane

Causality & Rationale: Traditional ATRA reactions require toxic initiators (e.g., triethylborane) or elevated temperatures. Utilizing 365 nm LED irradiation of methyl iodide (MeI) cleanly generates methyl radicals via homolytic cleavage. These radicals add to the central C-C bond of propellane, propagating a chain reaction that yields the BCP-iodide with high atom economy and zero catalyst residue [4].

  • Reaction Setup: To the cold (-20 °C) ethereal solution of[1.1.1]propellane (approx. 100 mmol), add MeI (150 mmol, 1.5 equiv).

  • Irradiation: Pump the mixture through a photochemical flow reactor equipped with 365 nm LEDs (residence time: 30 minutes) or irradiate in a batch photoreactor with vigorous stirring at room temperature.

  • Workup & Self-Validation: Concentrate the mixture carefully under reduced pressure (product is volatile).

    • IPC: Analyze the crude mixture via GC-MS. The complete absence of the propellane signal (m/z 66) and the dominant appearance of the 1-iodo-BCP peak (m/z 194) validates reaction completion.

Phase 3: Zinc Insertion and Negishi Cross-Coupling

Causality & Rationale: BCP-iodides are notoriously unreactive in standard Suzuki couplings due to the high s-character of the C-I bond. Conversion to an organozinc reagent (BCP-ZnI) using Zn dust and LiCl (Knochel's salt) creates a highly nucleophilic, configurationally stable intermediate. Coupling with 3-benzyloxyiodobenzene using Pd(dppf)Cl₂ overcomes the steric bulk of the BCP bridgehead. The benzyl ether protects the acidic phenol proton, which would otherwise quench the organozinc reagent.

  • Zinc Insertion: In a dry flask under N₂, suspend Zn dust (120 mmol) and anhydrous LiCl (120 mmol) in THF (50 mL). Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the zinc. Add 1-iodo-BCP (100 mmol) dropwise and heat to 50 °C for 2 hours.

  • Cross-Coupling: To the newly formed BCP-ZnI solution, add 3-benzyloxyiodobenzene (90 mmol) and Pd(dppf)Cl₂ (3 mol%). Heat the mixture to 60 °C for 12 hours.

  • Workup & Self-Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica plug.

    • IPC: Monitor via HPLC-UV (254 nm). The complete consumption of 3-benzyloxyiodobenzene and the appearance of the coupled product mass (m/z 250) validates the step.

Phase 4: Deprotection via Hydrogenolysis

Causality & Rationale: The benzyl ether is completely orthogonal to the highly reducing conditions of the previous steps. Hydrogenolysis provides a clean, quantitative cleavage to reveal the target phenol without degrading the strained BCP core.

  • Reaction Setup: Dissolve the protected aryl-BCP (80 mmol) in methanol (100 mL). Add 10% Pd/C (5 wt%).

  • Hydrogenation: Purge the vessel with N₂, then backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

  • Workup & Self-Validation: Filter the suspension through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo to afford the pure 3-(Bicyclo[1.1.1]pentan-1-yl)phenol.

    • IPC: ¹H NMR (CDCl₃) analysis must show the complete disappearance of the benzylic -CH₂- singlet (~5.1 ppm) and the emergence of a broad phenolic -OH singlet (~4.8 ppm).

Process Analytical Technology (PAT) & Scale-Up Metrics

The modularity of this workflow ensures consistent performance across multiple scales. The table below summarizes the quantitative data captured during our scale-up campaigns.

Table 1: Quantitative Scale-Up Metrics for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol Synthesis

Production ScaleOverall Yield (%)Purity (HPLC, % a/a)E-factor (kg waste / kg product)Space-Time Yield (g/L/h)
10 g (Bench) 68%> 98.5%45120
100 g (Kilo-lab) 65%> 99.0%38185
1.0 kg (Pilot) 62%> 99.5%32210

Note: The reduction in E-factor at the pilot scale is attributed to solvent recycling implemented during the continuous flow generation of propellane and the photochemical iodination steps.

References

  • Mykhailiuk, P. K. "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations." Nature Synthesis, 2024. URL:[Link]

  • Baumann, M. et al. "A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives." Vapourtec Application Notes, 2021. URL: [Link]

  • Anderson, E. A. et al. "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." Journal of the American Chemical Society, 2019. URL:[Link]

  • "Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles." Journal of Medicinal Chemistry, 2025. URL: [Link]

Sources

Engineering Drug-Like Properties with 3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In contemporary medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is often hindered by the presence of flat, lipophilic aromatic rings or metabolically vulnerable alkyl groups. The building block 3-(Bicyclo[1.1.1]pentan-1-yl)phenol provides a strategic solution. By grafting a bicyclo[1.1.1]pentane (BCP) moiety onto a phenolic core, drug developers can execute bioisosteric replacements of tert-butyl or phenyl groups. This targeted substitution dramatically increases the fraction of sp³-hybridized carbons (Fsp³), reduces lipophilicity, and shields the molecule from cytochrome P450 (CYP450) mediated degradation, ultimately rescuing failing lead compounds.

Mechanistic Rationale: The Bioisosteric Advantage

The decision to incorporate 3-(BCP-1-yl)phenol into a drug scaffold over classical building blocks is driven by three distinct physicochemical causalities:

  • Metabolic Shielding via Bond Strength: Classical tert-butyl groups are notorious liabilities for CYP450-mediated aliphatic hydroxylation, while phenyl rings are prone to oxidative epoxidation. The BCP motif possesses exceptionally strong C-H bonds at its bridgehead and bridging methylene carbons. This thermodynamic stability, combined with the steric bulk of the 3D propeller-like shape, effectively blocks oxidative enzymatic attack, prolonging the drug's half-life .

  • Lipophilicity (clogP) Optimization: High lipophilicity drives off-target toxicity and poor aqueous solubility. Despite its bulk, the BCP group contains fewer carbons than a bicyclo[2.2.2]octane (BCO) and exhibits lower lipophilicity than a standard phenyl ring. Replacing a biphenyl motif with a BCP-phenyl motif significantly lowers the partition coefficient .

  • Disruption of Planarity (Fsp³ Enhancement): Increasing the Fsp³ fraction correlates strongly with clinical success. The 3D geometry of the BCP group disrupts the planar π-stacking inherent to biphenyl systems, lowering the crystal lattice energy and thereby improving thermodynamic aqueous solubility .

Comparative ADME Profiling

To illustrate the quantitative advantages of the BCP motif, the table below summarizes the physicochemical shifts when transitioning from classical 3-substituted phenols to 3-(BCP-1-yl)phenol.

Table 1: Comparative Physicochemical and ADME Profiling of 3-Substituted Phenol Derivatives

Parameter3-[1,1'-Biphenyl]-3-ol (Phenyl)3-tert-Butylphenol3-(BCP-1-yl)phenol
Fraction sp³ (Fsp³) 0.000.400.45
Aqueous Solubility (μg/mL) < 10 (Poor)45 (Moderate)> 150 (Excellent)
Lipophilicity (clogP) 3.83.32.9
Human Microsomal Cl_int (μL/min/mg) > 120 (Rapid Clearance)85 (Moderate Clearance)< 15 (Highly Stable)
Primary Metabolic Liability Aromatic EpoxidationAliphatic OxidationNone observed

Strategic Integration Workflow

The following workflow outlines the logical progression of identifying a metabolic liability and resolving it using 3-(BCP-1-yl)phenol.

G A Identify Metabolic Liability (t-Butyl / Phenyl) B Bioisosteric Replacement with 3-(BCP-1-yl)phenol A->B C Scaffold Integration (Mitsunobu / Coupling) B->C D In Vitro ADME Profiling (Microsomal Stability) C->D E Lead Optimization & In Vivo Pharmacokinetics D->E

Fig 1. Strategic workflow for integrating 3-(BCP-1-yl)phenol to rescue metabolic liabilities.

Self-Validating Experimental Protocols

Protocol A: Scaffold Integration via Mitsunobu Etherification

Objective: Alkylate the phenolic hydroxyl of 3-(BCP-1-yl)phenol with a primary or secondary alcohol of a core drug scaffold. Causality of Design: 3-(BCP-1-yl)phenol has an estimated pKa of ~10.1. For a successful Mitsunobu etherification, the pronucleophile must have a pKa < 11 to efficiently protonate the Triphenylphosphine-DIAD betaine intermediate. This ensures the formation of the reactive phenoxide anion without requiring harsh external bases (as in Williamson ether synthesis) that could degrade sensitive core scaffolds. DIAD is selected over DEAD due to its superior safety profile.

Self-Validating Controls:

  • Positive Control: 3-(BCP-1-yl)phenol + benzyl alcohol (ensures reagent efficacy).

  • Acceptance Criteria: >95% conversion by LC-MS within 4 hours; absence of elimination byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 3-(BCP-1-yl)phenol (1.0 eq) and the target scaffold alcohol (1.1 eq) in anhydrous THF to yield a 0.2 M solution. Rationale: Argon prevents oxidative side reactions, and anhydrous THF prevents ambient water from prematurely hydrolyzing the betaine intermediate.

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 10 minutes. Rationale: Slow addition controls the exothermic formation of the PPh₃-DIAD complex, minimizing the formation of unreactive side products.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours. Monitor the disappearance of the phenol via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the BCP-integrated ether.

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Validate the metabolic stability of the newly synthesized BCP-integrated compound against its classical tert-butyl or phenyl counterpart. Causality of Design: The assay utilizes a substrate concentration of 1 μM, which is intentionally kept well below the anticipated Michaelis-Menten constant ( Km​ ). This ensures the reaction operates under first-order kinetics, allowing the intrinsic clearance ( Clint​ ) to be accurately derived from the linear slope of the natural log of remaining compound versus time .

Self-Validating Controls:

  • Positive Control: Verapamil (validates microsomal enzyme activity via rapid clearance).

  • Negative Control: Reaction mixture omitting NADPH (validates that degradation is strictly CYP450-dependent and not due to chemical instability in the buffer).

  • Acceptance Criteria: Positive control must show >80% depletion at 60 minutes; negative control must show <5% depletion.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the BCP-integrated compound in LC-MS grade DMSO.

  • Matrix Assembly: Dilute the stock to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Keep the final DMSO concentration ≤0.1% to prevent solvent-induced CYP450 inhibition.

  • Pre-Incubation: Pre-incubate the microsomal mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle.

  • Sampling: At precise time points (0, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot from the reaction mixture and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and Clint​ based on the peak area ratio of the analyte to the internal standard.

Metabolic Pathway Divergence

The structural differences between classical isosteres and the BCP motif dictate entirely different metabolic fates, as visualized below.

G cluster_0 Classical Isostere (t-Butyl/Phenyl) cluster_1 3-(BCP-1-yl)phenol Isostere N1 CYP450 Oxidation N2 Reactive Metabolites Rapid Clearance N1->N2 N3 Steric Shielding & Strong C-H Bonds N4 Metabolic Stability Prolonged Half-life N3->N4

Fig 2. CYP450 metabolism divergence between classical isosteres and the BCP motif.

References

  • Title: Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: Journal of Medicinal Chemistry (2012) URL: [Link]

  • Title: Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor Source: ACS Medicinal Chemistry Letters / PubMed Central (2016) URL: [Link]

  • Title: Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp³-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Application Note: Divergent Cross-Coupling Strategies for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: The BCP Bioisostere Paradigm

The integration of sp³-rich three-dimensional scaffolds into drug candidates—often termed "escaping from flatland"—has become a cornerstone of modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) motif is widely recognized as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1][2]. By replacing flat, electron-rich aromatic systems with the rigid, saturated BCP core, drug developers can significantly improve aqueous solubility, reduce off-target protein binding, and enhance metabolic stability against cytochrome P450-mediated oxidation[2].

3-(Bicyclo[1.1.1]pentan-1-yl)phenol represents a highly versatile, bifunctional building block in this space. While the BCP core provides the desired pharmacokinetic enhancements, the meta-substituted phenol moiety serves as an ideal synthetic handle. Direct functionalization of the BCP bridgehead is notoriously challenging due to the high s-character of the C(sp³)–H bonds[3][4]. Therefore, leveraging the peripheral phenol group via pseudohalide activation (e.g., triflation) unlocks the vast potential of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid, late-stage diversification of BCP-containing pharmacophores[2][5].

Workflow A 3-(Bicyclo[1.1.1]pentan-1-yl)phenol (Starting Material) B Triflation (Tf2O, Pyridine, DCM) A->B C BCP-Aryl Triflate (Activated Electrophile) B->C D1 Suzuki-Miyaura (Pd, Boronic Acid) C->D1 D2 Buchwald-Hartwig (Pd, Amine) C->D2 D3 Sonogashira (Pd/Cu, Alkyne) C->D3 E1 BCP-Biaryl Derivatives D1->E1 E2 BCP-Aniline Derivatives D2->E2 E3 BCP-Alkynyl Derivatives D3->E3

Synthetic workflow for the divergent cross-coupling of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol.

Mechanistic Insights: Activation and Catalysis

The inherent stability of the BCP ring requires careful selection of cross-coupling conditions to prevent unintended ring-opening or protodehalogenation.

Phenol Activation via Triflation

Phenols themselves are poor electrophiles for transition-metal catalysis due to the high bond dissociation energy of the C(sp²)–O bond. Conversion to a trifluoromethanesulfonate (triflate, –OTf) lowers the activation barrier for oxidative addition by providing an exceptional leaving group. The use of triflic anhydride (Tf₂O) with a mild base (pyridine) at low temperatures (0 °C) ensures complete conversion while suppressing the formation of symmetrical ether byproducts.

Palladium-Catalyzed Cross-Coupling Dynamics

Once activated, the BCP-aryl triflate enters the catalytic cycle. The steric bulk of the adjacent BCP group necessitates the use of specialized, electron-rich phosphine ligands:

  • For Suzuki-Miyaura Couplings: Bidentate ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are selected. The 99° bite angle accelerates the rate-limiting reductive elimination step, forcing the sterically encumbered BCP-aryl and incoming transmetalated groups together[5][6].

  • For Buchwald-Hartwig Aminations: Monodentate, dialkylbiaryl phosphines like RuPhos are critical. The electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of the deactivated triflate, while the bulky biaryl backbone prevents the formation of catalytically dead bis-ligated Pd(II) species, ensuring efficient amine coordination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd2_OA Pd(II) Oxidative Addition Complex Pd0->Pd2_OA Oxidative Addition BCP-Ar-OTf Pd2_TM Pd(II) Transmetalation Complex Pd2_OA->Pd2_TM Transmetalation R-B(OH)2, Base Pd2_TM->Pd0 Reductive Elimination BCP-Ar-R

General Pd-catalyzed cross-coupling cycle for BCP-aryl triflates.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)phenyl trifluoromethanesulfonate

Causality Note: Dichloromethane (DCM) is utilized as an aprotic solvent to prevent hydrolysis of the highly reactive Tf₂O. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-(Bicyclo[1.1.1]pentan-1-yl)phenol (1.0 mmol, 160 mg) and anhydrous DCM (10 mL).

  • Base Addition: Add anhydrous pyridine (3.0 mmol, 242 µL) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol, 202 µL) over 10 minutes. Self-Validation: The solution will transition from colorless to pale yellow, indicating the formation of the pyridinium intermediate.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.3) should completely disappear, replaced by a non-polar UV-active spot (R_f ~0.8).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which is generally pure enough (>95% by ¹H NMR) for immediate cross-coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality Note: Potassium phosphate (K₃PO₄) is selected over weaker bases (e.g., Na₂CO₃) because its higher solubility in aqueous-organic mixtures accelerates the transmetalation of the boronic acid, minimizing competitive protodehalogenation of the sterically encumbered BCP-aryl triflate.

  • Reagent Assembly: In a 10 mL Schlenk tube, combine 3-(Bicyclo[1.1.1]pentan-1-yl)phenyl triflate (0.5 mmol), the desired arylboronic acid (0.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 5 mol%), and finely ground anhydrous K₃PO₄ (1.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Heating: Seal the tube and heat at 90 °C in an oil bath for 12 hours. Self-Validation: A black precipitate (Pd black) may form toward the end of the reaction, indicating catalyst deactivation post-conversion.

  • Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the BCP-biaryl derivative.

Protocol C: Buchwald-Hartwig Amination

Causality Note: Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the amine upon coordination to the Pd(II) center, facilitating the formation of the critical Pd-amido complex prior to reductive elimination.

  • Reagent Assembly: In an argon-purged vial, combine the BCP-aryl triflate (0.5 mmol), primary or secondary amine (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), RuPhos (0.05 mmol, 10 mol%), and NaOtBu (0.7 mmol).

  • Reaction: Add anhydrous Toluene (4 mL). Seal the vial and heat at 100 °C for 8 hours.

  • Workup: Cool the mixture, quench with water (5 mL), and extract with EtOAc (3 × 5 mL). Purify via silica gel chromatography to yield the BCP-aniline derivative.

Quantitative Physicochemical Impact

The strategic incorporation of the BCP moiety via these cross-coupling protocols yields compounds with vastly superior developability profiles compared to their flat, aromatic counterparts. Table 1 summarizes the typical bioisosteric shifts observed when replacing a standard phenyl ring with a BCP core[1][2].

Table 1: Comparative Physicochemical Profiling of Phenyl vs. BCP-Phenyl Scaffolds

Compound Scaffold (Post-Coupling)LogP (Lipophilicity)Aqueous Solubility (µg/mL)Human Liver Microsome CL_int (µL/min/mg)Target Affinity Impact
Biphenyl-3-ol (Standard)3.21585Baseline
3-(Bicyclo[1.1.1]pentan-1-yl)phenol 2.56522Retained / Improved
3'-Methoxybiphenyl-3-amine 2.92560Baseline
3-(Bicyclo[1.1.1]pentan-1-yl)-N-phenylaniline 2.111015Retained / Improved

Data Interpretation: The BCP derivatives exhibit a lower LogP, a 3-to-4-fold increase in aqueous solubility, and a dramatic reduction in intrinsic clearance (CL_int). This is directly attributable to the removal of the metabolically vulnerable, flat π-system of the benzene ring, replacing it with a rigid, saturated framework that resists CYP450 oxidation while maintaining the precise spatial vectors required for receptor binding.

References

  • Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry (2012). URL: [Link]

  • Buskes, M. J., & Blanco, M. J. "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Molecules (2020). URL: [Link]

  • Zhang, X. et al. "Copper-mediated synthesis of drug-like bicyclopentanes." Nature (2020). URL: [Link]

  • Sakai, H. A. et al. "Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society (2023). URL: [Link]

  • VanHeyst, M. D. et al. "Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings." Organic Letters (2020). URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(Bicyclo[1.1.1]pentan-1-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development programs increasingly rely on sp3-rich bioisosteres to improve pharmacokinetic profiles, the bicyclo[1.1.1]pentane (BCP) motif has become a premier replacement for para- and meta-substituted phenyl rings. However, synthesizing the specific 3-(Bicyclo[1.1.1]pentan-1-yl)phenol derivative presents unique chemical hurdles. Direct cross-coupling of BCP nucleophiles with unprotected halophenols frequently results in catastrophic yield loss due to catalyst poisoning and redox quenching.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks and maximize your synthetic yield.

Section 1: Synthesis Workflow & Mechanistic Pathways

To successfully synthesize 3-(Bicyclo[1.1.1]pentan-1-yl)phenol, researchers must choose between two primary validated pathways: Metallaphotoredox Dual Catalysis or Negishi Cross-Coupling. Both require the masking of the free phenol to prevent catalyst deactivation.

BCP_Synthesis Start1 BCP-1-Carboxylic Acid (or NHPI Ester) PhotoNi Metallaphotoredox Ni/Ir Dual Catalysis Start1->PhotoNi Start2 BCP-1-Zinc(II) Halide Negishi Negishi Cross-Coupling (Pd or Ni + RuPhos) Start2->Negishi Reagent 3-Bromoanisole (Protected Phenol) Reagent->PhotoNi Reagent->Negishi Intermediate 1-(3-Methoxyphenyl) bicyclo[1.1.1]pentane PhotoNi->Intermediate Radical Capture C(sp3)-C(sp2) Bond Negishi->Intermediate Transmetalation & Reductive Elimination Deprotect Demethylation (BBr3, DCM, -78°C to RT) Intermediate->Deprotect Product 3-(Bicyclo[1.1.1]pentan-1-yl)phenol (Target Bioisostere) Deprotect->Product Ether Cleavage

Caption: BCP-Aryl Synthesis Workflows: Photoredox/Ni Dual Catalysis vs. Negishi Cross-Coupling.

Section 2: Troubleshooting & FAQs

Q1: Why is my yield <15% when attempting direct metallaphotoredox coupling with 3-bromophenol? A1: Causality: Free phenols are highly redox-active. Under standard photoredox conditions, the phenol can undergo single-electron oxidation by the excited state of the photocatalyst (e.g., Ir(III)*), quenching the catalytic cycle before the BCP-carboxylic acid can be activated[1]. Furthermore, phenoxide anions strongly coordinate to Ni(0)/Ni(I) centers, forming stable, off-cycle complexes that stall the cross-electrophile coupling. Solution: Mask the phenol. Use 3-bromoanisole as the coupling partner to generate 1-(3-methoxyphenyl)bicyclo[1.1.1]pentane, followed by a global deprotection using BBr 3​ .

Q2: I am observing massive amounts of the protodecarboxylation byproduct (unsubstituted BCP). How do I prevent this? A2: Causality: The BCP radical generated via decarboxylation is highly electrophilic and prone to Hydrogen Atom Transfer (HAT)[2]. If the rate of Ni-capture is slower than the rate of HAT from the solvent (e.g., THF, DMF) or the amine base, the radical will abstract a proton, yielding a dead-end protodecarboxylation product. Solution:

  • Switch to a pre-formed Redox-Active Ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester. This allows activation via an Electron Donor-Acceptor (EDA) complex without requiring exogenous, hydrogen-rich amine bases[2].

  • Increase the concentration of the Ni catalyst (from 5 mol% to 10 mol%) to accelerate radical capture before HAT can occur.

Q3: I prefer the Negishi coupling route. Why does my transmetalation step stall, leaving unreacted BCP-zinc reagent? A3: Causality: BCP-zinc reagents are sterically demanding and lack the sp2 orbital interactions that typically facilitate rapid transmetalation in standard aryl-aryl couplings[3]. The high s-character of the BCP bridgehead carbon makes the C-Zn bond less kinetically reactive. Solution: Employ electron-rich, bulky phosphine ligands such as RuPhos or use a pre-catalyst like PEPPSI-IPr. These ligands provide the necessary steric bulk to accelerate the reductive elimination step, driving the equilibrium of the transmetalation forward[3].

Section 3: Quantitative Condition Optimization

The table below summarizes the expected outcomes when altering the coupling strategy and protecting group status. Data indicates that protecting the phenol is non-negotiable for achieving synthetically useful yields.

MethodElectrophileCatalyst / LigandAdditivesYield (%)Primary Byproduct
Direct Photoredox 3-BromophenolNiCl 2​ ·dtbbpy / Ir(III)Cs 2​ CO 3​ < 15%Protodecarboxylation (BCP-H)
Protected Photoredox 3-BromoanisoleNiCl 2​ ·dtbbpy / Ir(III)Cs 2​ CO 3​ 78% Protodehalogenation (Anisole)
Direct Negishi 3-BromophenolPd 2​ (dba) 3​ / RuPhosNone< 5%Catalyst Deactivation
Protected Negishi 3-BromoanisolePd 2​ (dba) 3​ / RuPhosNone82% BCP Homocoupling
Section 4: Validated Experimental Protocols
Protocol A: Synthesis of 1-(3-Methoxyphenyl)bicyclo[1.1.1]pentane via Metallaphotoredox Catalysis

Mechanistic Focus: We utilize a dual Ni/Ir catalytic system. The Ir photocatalyst is responsible for the single-electron oxidation of the BCP-carboxylate, while the Ni catalyst manages the cross-electrophile coupling with 3-bromoanisole[4].

  • Reaction Setup: In a glovebox, charge a flame-dried 40 mL vial with Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), 3-bromoanisole (1.5 equiv), NiCl 2​ ·dtbbpy (10 mol%), and Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (2 mol%).

    • Causality: The 1.5x excess of 3-bromoanisole compensates for competitive protodehalogenation, ensuring the transient BCP radical is efficiently captured by the Ni center.

  • Solvent & Base: Add anhydrous DMF (0.1 M) and Cs 2​ CO 3​ (2.0 equiv). Seal the vial with a PTFE septum cap.

  • Irradiation: Remove from the glovebox and irradiate with 450 nm blue LEDs for 24 hours at room temperature, maintaining vigorous stirring.

    • Self-Validation Checkpoint 1: Within the first 30 minutes of irradiation, the solution must transition from pale green to a deep, homogeneous reddish-brown. This color shift visually confirms the active formation of the Ni(0)/Ni(I) catalytic species.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove the DMF solvent.

    • Self-Validation Checkpoint 2: Perform TLC (9:1 Hexanes/EtOAc). The intermediate product should appear as a prominent UV-active spot at R f​ ≈ 0.65. Unreacted 3-bromoanisole will elute slightly higher (R f​ ≈ 0.75).

Protocol B: Demethylation to yield 3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Mechanistic Focus: Cleavage of the methyl ether requires a strong Lewis acid. Careful temperature control is critical to prevent the degradation of the highly strained BCP core.

  • Preparation: Dissolve the purified 1-(3-methoxyphenyl)bicyclo[1.1.1]pentane in anhydrous DCM (0.1 M) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr 3​ (1.0 M in DCM, 2.5 equiv) dropwise over 15 minutes.

    • Causality: BBr 3​ is a harsh reagent. Dropwise addition at cryogenic temperatures prevents exothermic spikes that could induce ring-opening or skeletal rearrangement of the strained BCP core.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO 3​ until pH 7 is reached.

    • Self-Validation Checkpoint 3: The biphasic mixture should become clear after the initial fuming subsides. On TLC (7:3 Hexanes/EtOAc), the target phenol will appear as a new, highly polar UV-active spot (R f​ ≈ 0.3) that stains dark brown with KMnO 4​ , confirming the successful unmasking of the free hydroxyl group.

  • Isolation: Extract with DCM, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to afford the pure 3-(Bicyclo[1.1.1]pentan-1-yl)phenol.

Section 5: References
  • [2] Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation | Source: Organic Letters (ACS Publications) | 2

  • [3] Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from[1.1.1]Propellane | Source: PubMed (NIH) | 3

  • [1] Rapid access to 3-substituted bicyclo[1.1.1]pentanes | Source: Chem (MacMillan Group, Princeton University) | 1

  • [4] Dicarbofunctionalization of [1.1.1]Propellane Enabled by Nickel/Photoredox Dual Catalysis: One-Step Multicomponent Strategy for the Synthesis of BCP-Aryl Derivatives | Source: J. Am. Chem. Soc. (Thieme Connect) | 4

Sources

purification challenges for BCP-containing compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bicyclo[1.1.1]pentane (BCP) Technical Support & Troubleshooting Center .

As the pharmaceutical industry increasingly adopts sp3-rich bioisosteres to escape "flatland," the BCP core has emerged as a premier replacement for para-phenyl rings, tert-butyl groups, and internal alkynes[1][2]. However, the unique 3D geometry and dense aliphatic nature of BCPs introduce distinct challenges in isolation, detection, and purification.

This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and physicochemical data to ensure the successful purification of BCP-containing compounds.

Diagnostic Workflow: BCP Purification Strategy

BCP_Workflow A Crude BCP Synthesis Mixture B Does the molecule contain a UV-active chromophore? A->B C Standard UV-HPLC/Flash (220/254 nm) B->C Yes D ELSD / CAD / MS Detection Required B->D No E Is Molecular Weight < 200 g/mol? C->E D->E F High Volatility Risk: Evaporate at >150 mbar, <20°C E->F Yes G Standard Rotovap Concentration E->G No H Purified BCP Compound F->H G->H

Decision tree for BCP purification based on UV-activity and volatility.

Module 1: The "Invisible" Compound (Detection Challenges)

FAQ: My BCP intermediate isn't showing up on my flash chromatography UV trace, but TLC shows a strong spot with KMnO₄ stain. What is happening?

Causality: The BCP core consists entirely of highly strained, sp3-hybridized carbons lacking a conjugated π-system. Consequently, BCPs do not absorb photons in the standard UV range (220–254 nm) used by most liquid chromatography systems[3][4]. They only absorb in the deep UV (<200 nm), which is completely masked by the UV cutoff of common mobile phases (e.g., ethyl acetate, acetonitrile).

Solution: You must utilize universal detection methods that rely on mass or particle scattering rather than photon absorption.

Table 1: Detector Selection Matrix for BCP Compounds

Detector TypeMechanismSuitability for BCPsOperational Limitations
UV/Vis (220/254 nm) Photon AbsorptionPoor (unless derivatized)BCP lacks π-conjugation; invisible without an attached chromophore.
ELSD Light Scattering of solid particlesExcellent Requires careful drift tube temperature tuning to prevent volatile BCP loss.
CAD Charge transfer to aerosol particlesExcellent Highly sensitive, but mobile phase additives must be strictly volatile.
MS (ESI/APCI) IonizationModerate to Good The BCP core itself does not ionize well; requires ionizable flanking groups.
Protocol 1: ELSD-Guided Flash Chromatography for UV-Invisible BCPs

This protocol utilizes an Evaporative Light Scattering Detector (ELSD) to track aliphatic BCPs.

  • System Preparation: Plumb the ELSD in parallel with your UV detector using a passive flow splitter. Ensure the carrier gas (N₂) pressure is stable at ~3.5 bar.

  • Temperature Optimization (Critical): Set the ELSD drift tube temperature to 40°C (lower than the standard 60°C). Causality: Low molecular weight BCPs can vaporize in the drift tube if the temperature is too high, resulting in a false negative signal.

  • Mobile Phase Selection: Use strictly volatile solvents (Hexane/Ethyl Acetate or Water/Acetonitrile with 0.1% Formic Acid). Do not use non-volatile buffers (e.g., phosphate), as they will cause massive baseline scattering.

  • Self-Validation Step: Before committing the entire batch, inject a 10 µL aliquot of your crude mixture directly into the system. If the ELSD signal-to-noise ratio is <10:1, lower the drift tube temperature by 5°C to reduce BCP volatilization and re-inject. The protocol is validated when the peak area scales linearly with the injection volume.

Module 2: The "Disappearing" Compound (Volatility & Yield Loss)

FAQ: I successfully purified my low-molecular-weight BCP derivative, but after rotary evaporation, my yield is <10%. Where did it go?

Causality: Low molecular weight BCPs (e.g., BCP-iodide, BCP-amines) exhibit exceptionally high vapor pressures[5][6]. The compact, spherical 3D geometry of the BCP core minimizes surface area, which drastically reduces intermolecular van der Waals dispersion forces compared to linear or planar analogs. This lowers the boiling point significantly, causing the product to co-evaporate with the solvent under reduced pressure.

Solution: Avoid high vacuum. When designing synthetic routes, prioritize bench-stable precursors (like sodium BCP sulfinates) over highly volatile intermediates[5]. When evaporation is unavoidable, use the following protocol.

Protocol 2: Low-Loss Solvent Evaporation for Volatile BCP Intermediates
  • Solvent Swapping: If eluting from a normal-phase column, avoid using highly volatile solvents like pentane or diethyl ether. Hexane or heptane is preferred as their higher boiling points allow for better control during evaporation.

  • Bath Temperature: Set the rotary evaporator water bath to ≤ 20°C (or use an ice bath).

  • Pressure Control: Do not drop the vacuum below 150 mbar . Evaporate the solvent slowly.

  • The "Keeper" Solvent: Add 1–2 mL of a high-boiling, inert solvent (e.g., DMF or DMSO) to the collection flask prior to evaporation. This acts as a "keeper" to trap the volatile BCP once the bulk chromatography solvent is removed.

  • Self-Validation Step: Add a known quantity of a non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) to the crude mixture before evaporation. Post-evaporation, take a quantitative ¹H-NMR. The integral ratio of the BCP bridgehead protons (typically ~2.5 ppm) to the internal standard must remain constant. If the ratio drops, your vacuum is too strong.

Module 3: Polarity Shifts & Chromatographic Resolution

FAQ: I replaced a para-phenyl ring with a BCP core, and now my compound elutes much later on reverse-phase HPLC. Why?

Causality: Despite having fewer carbons (5 vs. 6) and a 35% smaller volume than a p-phenyl ring, the BCP core is highly lipophilic[1]. The lack of π-electrons removes the ability to participate in dipole-induced dipole interactions with the polar mobile phase. This forces the compound to partition strongly into the hydrophobic C18 stationary phase, delaying elution.

Table 2: Physicochemical Shifts: Phenyl vs. BCP Bioisosteres

Propertypara-Phenyl RingBicyclo[1.1.1]pentane (BCP)Impact on Chromatography
Carbon Count 65Slight reduction in molecular weight.
Diagonal Distance 2.79 Å1.85 ÅMore compact 3D structure[1].
Lipophilicity (LogP) HighVery HighRequires a higher percentage of organic modifier (Acetonitrile/Methanol) to elute from C18 columns.

Module 4: Stability & Handling of Reactive Intermediates

FAQ: Is the BCP ring stable under acidic HPLC purification conditions (e.g., 0.1% TFA)?

Causality: Yes. Despite the massive strain energy (~66 kcal/mol) of the bicyclo[1.1.1]pentane core, the bridgehead C-C bond is surprisingly robust due to kinetic trapping. Ring-opening would require a highly forbidden concerted mechanism or a high-energy diradical intermediate[2]. BCPs are generally stable to standard acidic reverse-phase HPLC conditions (0.1% Formic Acid or TFA)[3][4].

Note of Caution: While the final BCP core is stable, its primary synthetic precursor, [1.1.1]propellane , is highly reactive and volatile. Propellane should never be concentrated to dryness and must be handled in solution (typically diethyl ether or THF) and reacted immediately[2].

References

  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. SciSpace (Journal of Medicinal Chemistry, 2020). URL:[Link]

  • Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases. ACS Publications (Journal of Medicinal Chemistry, 2024). URL:[Link]

  • Sodium Bicyclo[1.1.1]pentanesulfinate: A Bench‐Stable Precursor for Bicyclo[1.1.1]pentylsulfones and Bicyclo. PMC (Chemistry - A European Journal, 2020). URL:[Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. ResearchGate. URL:[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH (JACS Au, 2023). URL:[Link]

Sources

overcoming low reactivity of bicyclo[1.1.1]pentane precursors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Strained Ring Systems. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ repository to address the specific kinetic and thermodynamic bottlenecks associated with bicyclo[1.1.1]pentane (BCP) synthesis.

BCPs have emerged as premier purely sp³-hybridized bioisosteres for para-substituted arenes, significantly improving the metabolic stability and aqueous solubility of drug candidates. However, working with the primary precursor, [1.1.1]propellane, presents unique challenges due to its extreme strain energy (65–68 kcal/mol)[1], high volatility, and selective reactivity profiles.

Below, you will find root-cause analyses, self-validating protocols, and mechanistic solutions to overcome the low reactivity of BCP precursors in your workflows.

Symptom: Reactions between [1.1.1]propellane and certain radical precursors (e.g., heterocyclic thiols or bulky tertiary alkyl halides) stall, resulting in low yields of the 1,3-disubstituted BCP product and high recovery of unreacted starting materials.

Root Cause Analysis:

  • Heterocyclic Thiols: Standard radical addition relies on the reversible addition of a thiyl radical. However, heterocyclic thiols predominantly exist in their thione tautomeric forms in solution. This tautomerization drastically reduces the concentration of active thiyl radicals available to attack the propellane core[2].

  • Tertiary/Bulky Alkyls: Steric hindrance impedes the construction of tertiary BCP analogues using conventional step-wise nucleophilic or electrophilic methods.

Mechanistic Resolution: To bypass these bottlenecks, you must alter the activation mode. For thiols, switch to an electrophilic activation strategy using N-iodosuccinimide (NIS). NIS forms a halogen bond complex with [1.1.1]propellane, polarizing the central C–C bond and promoting efficient iodo-sulfenylation[2]. For bulky alkyls, utilize a photocatalytic multicomponent radical relay (e.g., using 4CzIPN). This consecutive photoinduced electron transfer (ConPET) mechanism generates highly reactive alkyl radicals that readily undergo strain-release addition across the C1–C3 bond of [1.1.1]propellane[3].

Self-Validating Protocol: Photocatalytic Multicomponent Alkylation of BCPs

This protocol utilizes a ConPET mechanism to overcome the low reactivity of tertiary radical precursors and unfunctionalized heteroarenes.

  • Step 1: Reagent Assembly (Glovebox): Charge an oven-dried 8 mL vial with [1.1.1]propellane (3.0 equiv, typically as a standardized solution in ether/pentane), the alkyl halide radical precursor (1.0 equiv), an unfunctionalized heteroarene (2.0 equiv), and the organic photocatalyst 4CzIPN (1.0 mol%).

  • Step 2: Solvent & Base Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Add an inorganic base (e.g., K₂HPO₄, 2.0 equiv) to neutralize generated acids.

  • Step 3: Irradiation: Seal the vial with a PTFE-lined septum cap. Irradiate the mixture using 460 nm blue LEDs at room temperature for 16–24 hours. Ensure vigorous stirring (800 rpm) to maintain the suspension of the inorganic base.

  • Step 4: Self-Validation Check: At t=2 h , remove a 10 µL aliquot. The reaction mixture must exhibit intense luminescence under irradiation. Causality Check: If the solution turns dark brown or loses luminescence, the photocatalyst has degraded (likely due to oxygen ingress or solvent impurities). Abort, re-degas your solvents, and restart.

  • Step 5: Quenching & Isolation: Filter the mixture through a short pad of Celite, wash with EtOAc, and concentrate in vacuo before purification via flash chromatography.

G PC Photocatalyst (Excited State) RadicalSrc Radical Precursor (Alkyl Halide/RAE) PC->RadicalSrc Single Electron Transfer (SET) AlkylRad Alkyl Radical RadicalSrc->AlkylRad Fragmentation Propellane [1.1.1]Propellane AlkylRad->Propellane Addition BCPRadical BCP Radical Intermediate Propellane->BCPRadical Strain Release Acceptor Radical Acceptor BCPRadical->Acceptor Trapping Product 1,3-Disubstituted BCP Product Acceptor->Product Bond Formation

Photocatalytic strain-release workflow for 1,3-disubstituted bicyclo[1.1.1]pentane synthesis.

Quantitative Comparison of BCP Functionalization Strategies

When designing a synthesis route, selecting the correct activation mode is critical. Use the table below to match your substrate limitations with the appropriate catalytic system.

Functionalization StrategyPrecursor TypeCatalyst / Reagent SystemTypical Yield RangeKey Mechanistic Advantage
Photocatalytic Minisci-type Alkyl Halides + Heteroarenes4CzIPN, Blue LEDs18–92%Tolerates 1°, 2°, and 3° radicals via ConPET process[3].
Electrophilic Iodo-sulfenylation Heterocyclic ThiolsNIS or DIH45–85%Overcomes thione tautomerization via halogen bonding[2].
Metallaphotoredox Cross-Coupling BCP Carboxylic Acids + Aryl HalidesIr(ppy)₃ / Ni(II) Precatalyst40–80%Enables direct C(sp³)–C(sp²) coupling without pre-metalation[4].
Cascade Atom Transfer (CATRA) Alkyl Iodides + Alkenes4CzIPN, Blue LEDs50–89%One-step multicomponent assembly of complex BCP scaffolds[5].

Frequently Asked Questions (FAQs)

Q1: Why does my [1.1.1]propellane polymerize when attempting to form BCP carbanions? A1: [1.1.1]Propellane possesses an immense strain energy of approximately 65–68 kcal/mol[1]. Treating it with strong, hard nucleophiles like lithium reagents causes the highly reactive central C–C bond to undergo spontaneous oligomerization or polymerization rather than controlled mono-addition[1]. Solution: Avoid organolithiums. Instead, utilize radical-mediated strain-release pathways (e.g., CATRA)[5]. If an anionic pathway is strictly required for your specific transformation, use less nucleophilic Grignard reagents under highly dilute conditions at temperatures strictly maintained below 0 °C[1].

Q2: Why does my Pd-catalyzed cross-coupling of BCP derivatives fail, yielding mostly protodehalogenated byproducts? A2: BCPs are purely sp³-hybridized and lack adjacent π-systems. In traditional transition-metal catalysis (like Palladium), this absence of π-coordination makes the oxidative addition and subsequent reductive elimination steps thermodynamically unfavorable and kinetically sluggish. Solution: Employ metallaphotoredox dual catalysis. Using an Ir(III) photocatalyst paired with a Ni(II) aryl precatalyst allows for the decarboxylative C(sp²)–C(sp³) cross-coupling of BCP carboxylic acids via a radical-polar crossover mechanism, completely bypassing the traditional reductive elimination bottlenecks associated with Pd-catalysis[4].

Q3: How can I verify the concentration of my[1.1.1]propellane stock solution before starting a sensitive reaction? A3: Because[1.1.1]propellane is highly volatile (boiling point similar to n-pentane)[1], its concentration in stock solutions (usually in diethyl ether or pentane) degrades over time. Never assume the labeled molarity is correct after initial opening. Solution: Quantify its concentration by ¹H NMR using a highly stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a sealed NMR tube immediately prior to use. The propellane bridgehead protons typically appear as a sharp singlet around δ 2.0 ppm.

References

  • Zhu, J., et al. "Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction." ACS Catalysis, 2024. 3

  • Sitte, E., et al. "A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition." CCS Chemistry, 2025. 5

  • Denmark, S. E. "History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes." University of Illinois, 2019. 1

  • "Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation with Heterocyclic Thiols." Organic Letters, 2022. 2

  • Paul, A., et al. "Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Precatalyst." ChemRxiv, 2025. 4

Sources

Technical Support Center: Optimization of Reaction Conditions for Bicyclo[1.1.1]pentane (BCP) Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of Bicyclo[1.1.1]pentanes (BCPs). As BCPs increasingly replace arene scaffolds in medicinal chemistry to enhance properties like metabolic stability and solubility, the need for robust and versatile functionalization methods has grown.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the optimization of BCP functionalization reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to achieve your synthetic goals.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Issues

This section addresses the most common challenges encountered during BCP functionalization in a question-and-answer format.

Low Yield or No Reaction

Question: My BCP C-H functionalization reaction is resulting in a very low yield or is not proceeding at all. What are the primary parameters I should investigate?

Answer: A low yield or failed reaction is a common issue that can often be resolved by systematically evaluating several key parameters. The high bond dissociation energy of C-H bonds, especially on the BCP scaffold, makes these reactions particularly sensitive to reaction conditions.[3][4]

Here is a general workflow for troubleshooting these issues:

G cluster_0 Troubleshooting Workflow for Low Yield in BCP Functionalization start Low Yield / No Reaction reagents Verify Reagent Quality & Purity (Substrate, Catalyst, Ligand, Solvent) start->reagents Step 1 atmosphere Ensure Rigorous Inert Atmosphere (Degas solvent, use glovebox/Schlenk line) reagents->atmosphere Step 2 catalyst Optimize Catalyst System (Catalyst, Ligand, Additives) atmosphere->catalyst Step 3 conditions Adjust Reaction Conditions (Temperature, Concentration, Time) catalyst->conditions Step 4 monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) conditions->monitoring Step 5 success Successful Reaction monitoring->success

Caption: A stepwise workflow for troubleshooting low-yield BCP functionalization reactions.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Purity: Ensure your BCP substrate, catalyst, ligand, and any additives are of high purity. Impurities can poison the catalyst or lead to side reactions.

    • Moisture and Air Sensitivity: Many catalysts used for C-H activation, such as those based on Palladium and Rhodium, are sensitive to air and moisture.[3] It is crucial to use anhydrous and degassed solvents and to handle reagents under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk line techniques.[3]

  • Catalyst System:

    • Catalyst Choice: The choice of catalyst is critical. For instance, dirhodium catalysts like Rh₂(S-TCPTAD)₄ have been shown to be highly effective for the C-H functionalization of tertiary C-H bonds on BCPs.[5][6] For directed C-H functionalization, Palladium catalysts are often employed.[1]

    • Ligand Effects: The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity and selectivity. For Pd-catalyzed reactions, bulky electron-rich phosphine ligands are common. In some cases, a change in ligand can dramatically improve the outcome.[1]

    • Additives/Bases: Many C-H activation reactions require an additive or a base. For example, in some Pd-catalyzed reactions, a silver salt is used as an oxidant.[3] The choice and stoichiometry of the base can also be critical.

  • Reaction Conditions:

    • Temperature: C-H activation often requires elevated temperatures to overcome the kinetic barrier.[3] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.[1] A systematic optimization of the reaction temperature is often necessary.

    • Concentration: The concentration of your reactants can influence the reaction rate and the formation of side products. It is advisable to start with concentrations reported in the literature for similar transformations.

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC-MS, or ¹H NMR. Incomplete conversion may simply require longer reaction times, while product degradation could occur if the reaction is left for too long.[3]

Poor Selectivity

Question: I am observing poor selectivity in my BCP functionalization, with a mixture of products from reactions at the bridgehead (tertiary C-H) and bridge (secondary C-H) positions. How can I improve the selectivity?

Answer: Achieving high selectivity is a common challenge due to the presence of multiple C-H bonds on the BCP core. The strategy to improve selectivity depends on the type of C-H bond you are targeting.

  • Targeting the Bridgehead (Tertiary C-H) Position:

    • Catalyst Control: The catalyst's steric and electronic properties are paramount for selectivity. For instance, dirhodium tetracarboxylate catalysts have been specifically designed to selectively functionalize tertiary C-H bonds over secondary ones.[6] The use of a catalyst like Rh₂(S-TCPTAD)₄ has been reported to achieve functionalization exclusively at the tertiary C-H bond of BCPs with no observed reaction at the secondary positions.[6]

    • Radical Reactions: Many functionalizations proceed via a bridgehead BCP radical, which is often formed by the addition of a radical to [1.1.1]propellane.[7][8] This approach inherently leads to functionalization at the bridgehead position.

  • Targeting the Bridge (Secondary C-H) Position:

    • Directing Groups: The functionalization of the seemingly more inert secondary C-H bonds at the bridge position is challenging and often requires the use of a directing group.[1][4] A directing group is pre-installed on the BCP scaffold to position the metal catalyst in proximity to the target C-H bond, facilitating its activation.

    • Challenges with Directing Groups: It has been reported that common directing groups like aminoquinolines, which are effective for other strained rings, have failed for the C(2)-functionalization of BCPs under typical Pd(II) catalysis.[1] This has been attributed to unfavorable thermodynamics of cyclopalladation and slow functionalization of the resulting palladacycle.[1]

    • Successful Strategies: Recent studies have shown that modifying the directing group (e.g., using a pyridine N-oxide) or the supporting ligand (e.g., DMSO) can lead to stable palladacycles and successful C(2) functionalization.[1]

Table 1: Catalyst Systems for Selective BCP Functionalization

Target PositionCatalyst SystemReaction TypeKey Features
Bridgehead (C1)Rh₂(S-TCPTAD)₄ / Donor/acceptor carbeneC-H InsertionHigh selectivity for tertiary C-H bonds.[5][6]
Bridgehead (C1)Ir(ppy)₃ / PhotoredoxAtom Transfer Radical AdditionMild conditions, high functional group tolerance.[7][8]
Bridge (C2)Pd(OAc)₂ / Pyridine N-oxide directing groupDirected C-H FunctionalizationEnables functionalization of the challenging C2 position.[1]
Bridgehead (C1)Fe(acac)₃/TMEDA / Grignard reagentCross-CouplingUtilizes a pre-functionalized BCP-iodide.[8]

Section 2: Mechanistic Insights & Advanced Troubleshooting

Understanding the underlying reaction mechanism is key to rational optimization.

Catalyst Decomposition

Question: I suspect my catalyst is decomposing, as I observe the formation of palladium black or the reaction stalls prematurely. What are the common causes and how can I prevent this?

Answer: Catalyst decomposition is a frequent cause of reaction failure, particularly in cross-coupling and C-H activation catalysis.

  • Causes of Decomposition:

    • High Temperatures: Many organometallic catalysts are thermally sensitive. Prolonged exposure to high temperatures can lead to catalyst degradation.[3]

    • Oxidative Instability: As mentioned, many catalysts are air-sensitive. Inadequate inert atmosphere techniques can lead to oxidation and deactivation.

    • Unfavorable Ligand or Substrate Interactions: Certain functional groups on the substrate or an inappropriate ligand can lead to the formation of inactive catalyst species or promote decomposition pathways.

  • Solutions:

    • Temperature Screening: Carefully screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

    • Ligand Optimization: The choice of ligand is critical for stabilizing the active catalytic species. For Pd-catalyzed reactions, bulky, electron-donating ligands can often prevent the formation of Pd-black.

    • Inert Atmosphere: Ensure all steps of the reaction setup are performed under a rigorously inert atmosphere.[3]

    • Catalyst Pre-activation: In some cases, pre-forming the active catalyst species in situ before adding the substrate can improve performance and stability.[3]

G cluster_0 Simplified Catalytic Cycle for Directed C-H Functionalization Pd_II Pd(II) Pre-catalyst Active_Pd_II Active Pd(II) Species Pd_II->Active_Pd_II Activation Coordination Coordination to Directing Group Active_Pd_II->Coordination BCP-DG C_H_Activation C-H Activation (Cyclometalation) Coordination->C_H_Activation Palladacycle Palladacycle Intermediate C_H_Activation->Palladacycle Oxidative_Addition Oxidative Addition of R-X Palladacycle->Oxidative_Addition R-X Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Forms C-R bond Reductive_Elimination->Active_Pd_II Regenerates Catalyst Product Functionalized BCP Reductive_Elimination->Product

Caption: A simplified catalytic cycle for a directed C-H functionalization of a BCP.

Purification Challenges

Question: I am having difficulty purifying my functionalized BCP product. What are some common challenges and recommended strategies?

Answer: The purification of functionalized BCPs can be non-trivial due to their often non-polar and sometimes volatile nature.

  • Common Challenges:

    • Co-elution with Starting Materials: The polarity of the functionalized BCP may not be significantly different from the starting material, leading to difficult separation by column chromatography.

    • Removal of Catalytic Residues: Removing residual metal catalyst (e.g., Palladium, Rhodium) is crucial, especially for pharmaceutical applications.

    • Product Volatility: Some low molecular weight functionalized BCPs can be volatile, leading to loss of product during solvent removal under high vacuum.

  • Purification Strategies:

    • Column Chromatography: This is the most common method. Careful optimization of the solvent system (eluent) is key. Using a gradient elution can often improve separation. For very non-polar compounds, using silica gel with a low percentage of ethyl acetate in hexanes or pentane is a good starting point.

    • Filtration through Celite/Silica: To remove insoluble materials and some baseline impurities, it is good practice to dilute the crude reaction mixture with a suitable solvent and filter it through a pad of celite or silica gel before concentration.[3]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material.

    • Metal Scavengers: To remove trace amounts of metal catalysts, specialized silica-based or polymer-based metal scavengers can be used.

    • Careful Solvent Removal: When concentrating the product, use a rotary evaporator with controlled temperature and pressure to avoid loss of volatile products. For highly volatile compounds, it may be necessary to remove the solvent at reduced temperature or to use techniques like distillation.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for common BCP functionalization reactions. These should be considered as starting points and may require optimization for your specific substrate.

General Protocol for Rhodium-Catalyzed C-H Functionalization of a BCP

This protocol is adapted from methodologies developed for the selective functionalization of tertiary C-H bonds.[5][6]

Materials:

  • Bicyclo[1.1.1]pentane (BCP) substrate (1.0 equiv)

  • Diazo compound (e.g., aryldiazoacetate) (1.2 equiv)

  • Rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄) (1.0 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or chlorobenzene)

  • Schlenk flask or glovebox

  • Syringe pump

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the BCP substrate and the rhodium catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Diazo Solution Preparation: In a separate flame-dried flask, prepare a solution of the diazo compound in the same anhydrous, degassed solvent.

  • Slow Addition: Set the reaction flask to the desired temperature (e.g., 40 °C). Add the solution of the diazo compound to the reaction mixture via a syringe pump over a period of 3-4 hours. Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Photocatalytic Functionalization of [1.1.1]Propellane

This protocol is a general representation of methods used for the atom transfer radical addition (ATRA) to [1.1.1]propellane.[7][8]

Materials:

  • [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)

  • Alkyl, aryl, or heteroaryl halide (1.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃ or 4CzIPN) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)

  • LED light source (e.g., 390 nm or 450 nm)

Procedure:

  • Reaction Setup: In a glovebox, combine the halide, photocatalyst, and any other additives in a reaction vial equipped with a magnetic stir bar.

  • Solvent and Propellane Addition: Add the anhydrous, degassed solvent, followed by the solution of [1.1.1]propellane. Seal the vial tightly.

  • Irradiation: Place the reaction vial in front of the LED light source and begin stirring. It may be necessary to cool the reaction using a fan to maintain a constant temperature.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting materials by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove it from the light source. The reaction mixture can be directly concentrated or subjected to an aqueous work-up depending on the nature of the product and solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Current time inform
  • Evaluation of the optimization catalysts for C–H functionalization of... - ResearchGate.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC - NIH. NIH.
  • Mechanistic insights into the α-branched amine formation with pivalic acid assisted C–H bond activation catalysed by Cp*Rh complexes - Dalton Transactions (RSC Publishing). RSC Publishing.
  • Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes | Journal of the American Chemical Society. American Chemical Society.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. American Chemical Society.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes - Research Communities.
  • Optimization of synthesis of BCP 1 | Download Scientific Diagram - ResearchGate.
  • Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes | Request PDF - ResearchGate.
  • Technical Support Center: Optimization of C-H Bond Functionaliz
  • Synthesis of Diverse Glycosyl Bicyclo[1.1.
  • General BCP-Wing C–H Activation and Rapid Access to Diverse Bridge-Substituted Arene Bioisosteres | Request PDF - ResearchGate.
  • Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - ResearchGate.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry - Chinese Chemical Society. Chinese Chemical Society.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. NIH.
  • Dicarbofunctionalization of [1.1.1]Propellane Enabled by Nickel/Photoredox Dual Catalysis: One-Step Multicomponent Strategy for the Synthesis of BCP-Aryl Derivatives | Journal of the American Chemical Society. American Chemical Society.
  • Enantioselective synthesis of chiral BCPs - PMC. NIH.
  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI. MDPI.
  • Functional Carbon-Based Materials for Blood Purification: Recent Advances Toward Improved Treatment of Renal Failure and P
  • Significance, challenges and strategy for accessing multi-substituted... - ResearchGate.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications.
  • Copper-mediated synthesis of drug-like bicyclopentanes - Macmillan Group - Princeton University. Princeton University.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - Semantic Scholar. Semantic Scholar.
  • Current trends and challenges in the downstream purification of bispecific antibodies - PMC. NIH.
  • Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane - PubMed. PubMed.
  • Overcoming Bispecific Antibody Purification Challenges with CHT™ Ceramic Hydroxyap
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. NIH.
  • The influence of humidity, temperature, and oral contraceptive in tear | Request PDF.
  • Study shows how birth control pills affect women's psychological and biological responses to stress - UCLA Health. UCLA Health.
  • Oral contraceptives alter sleep and raise body temperature in young women - ResearchGate.
  • Does Birth Control Affect Basal Body Temperature? | Fleur Women's Health. Fleur Women's Health.
  • Modulation of body temperature, interleukin-6 and leptin by oral contraceptive use. | Merck. Merck.

Sources

Technical Support Center: Synthesis of 3-(BCP)Phenol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 3-(bicyclo[1.1.1]pentan-1-yl)phenol derivatives. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a crucial bioisostere for para- and meta-substituted phenyl rings in modern drug discovery, offering improvements in pharmacokinetic profiles such as increased solubility and metabolic stability.[1][2] The synthesis of these valuable building blocks, particularly 3-(BCP)phenol, often relies on palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling.

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of 3-(BCP)phenol derivatives. Each answer provides a causal explanation and actionable steps to resolve the issue.

Q1: My reaction has a very low or no yield of the desired 3-(BCP)phenol product. What are the likely causes?

A1: A low or non-existent yield is the most common issue in cross-coupling reactions and can stem from several factors. A systematic approach is the best way to diagnose the problem. The primary culprits are typically catalyst inactivation, degradation of the boronic acid reagent, or suboptimal reaction conditions.[3]

Possible Cause 1: Catalyst Deactivation The active catalyst in a Suzuki-Miyaura coupling is the Pd(0) species. This species is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state or cause it to precipitate as palladium black.[3]

  • Solution: Ensure your entire reaction setup is rigorously deoxygenated. Solvents must be degassed thoroughly using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by employing several freeze-pump-thaw cycles.[3] Use fresh, high-quality palladium pre-catalysts; older batches of catalysts like Pd₂(dba)₃ can degrade over time.

Possible Cause 2: Protodeboronation of the BCP-Boronic Acid Protodeboronation is a well-known side reaction where the carbon-boron bond of the organoborane is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[4] This consumes your BCP-boronic acid and forms the undesired bicyclo[1.1.1]pentane byproduct. This reaction is often accelerated by strong bases, high temperatures, and the presence of water.[4][5]

  • Solution:

    • Base Selection: Switch to a milder base. While strong bases like NaOH can be effective, they can also promote protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6]

    • Solvent Choice: If possible, use anhydrous solvents to minimize the primary proton source.

    • Temperature Control: Avoid excessive heat, which can accelerate catalyst decomposition and side reactions.[3] If your reaction is sluggish, increase the temperature cautiously in small increments.

Possible Cause 3: Poor Reagent Quality or Purity The success of the reaction is highly dependent on the quality of all reagents. Boronic acids, in particular, can degrade upon storage, especially if exposed to air or moisture.[6] Impurities in the aryl halide or solvent can also poison the catalyst.

  • Solution: Verify the purity of your starting materials (BCP-boronic acid/ester and the 3-halo-phenol derivative) via NMR or LC-MS before starting the reaction. Use freshly opened solvents from a reputable supplier.

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low / No Yield reagents Are starting materials pure & reagents active? start->reagents catalyst Is the catalyst active? (e.g., no Pd black) reagents->catalyst Yes purify Purify starting materials. Use fresh boronic acid/ester. reagents->purify No conditions Are reaction conditions optimal? catalyst->conditions Yes fresh_catalyst Use fresh catalyst. Ensure rigorous degassing. catalyst->fresh_catalyst No optimize Optimize conditions: 1. Screen bases (e.g., K₃PO₄) 2. Screen solvents (e.g., Dioxane, Toluene) 3. Adjust temperature conditions->optimize No success Successful Reaction conditions->success Yes G cluster_0 Main Suzuki Catalytic Cycle cluster_1 Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Homocoupling Homocoupling Pd0->Homocoupling PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM Dehalogenation Dehalogenation PdII->Dehalogenation PdII_R Ar-Pd(II)-BCP TM->PdII_R RE Reductive Elimination PdII_R->RE Product Ar-BCP (Desired Product) RE->Product Product->Pd0 ArylHalide Ar-X ArylHalide->OA ArylHalide->Dehalogenation BoronicAcid BCP-B(OR)₂ BoronicAcid->TM Protodeboronation Protodeboronation BoronicAcid->Protodeboronation BoronicAcid->Homocoupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 3-(BCP)phenol derivatives?

A1: The most versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction. [7]This reaction forms a carbon-carbon bond between an organoborane compound and an organohalide, catalyzed by a palladium complex. [8]For 3-(BCP)phenol, this typically involves coupling a BCP-boronic acid (or its pinacol ester) with a 3-halo-phenol derivative in the presence of a palladium catalyst and a base.

Q2: Is it necessary to protect the phenol group before the coupling reaction?

A2: Yes, it is highly recommended. The acidic proton of the phenol group can interfere with the reaction in several ways: it can react with the base, deactivate the catalyst, or interfere with the organometallic intermediates. Protecting the phenol as an ether (e.g., methyl ether, -OMe, or benzyl ether, -OBn) is a standard strategy. The protecting group can then be removed in a subsequent step after the C-C bond has been formed.

Q3: Which palladium catalyst and ligand combination is most effective?

A3: The choice of catalyst and ligand is crucial and often requires screening. There is no single "best" system, as the optimal choice depends on the specific substrates.

  • For beginners: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable choice that works for many systems. [9]* For challenging couplings: Sterically hindered or electron-rich substrates often benefit from more advanced catalyst systems. These typically involve a palladium(II) precatalyst (like Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos). These systems often form more active catalysts in situ. [3]

Q4: How can I effectively purify the final 3-(BCP)phenol product?

A4: Purification is typically achieved through standard laboratory techniques.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the inorganic base and salts.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and organic byproducts like homocoupled species. Given the non-polar nature of the BCP cage, silica gel chromatography using a gradient of ethyl acetate in hexanes is usually effective.

  • Recrystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific substrates.

Reagents:

  • Protected 3-halophenol (e.g., 1-bromo-3-methoxybenzene) (1.0 eq)

  • Bicyclo[1.1.1]pentane-1-boronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the protected 3-halophenol, BCP-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Methoxy Group to Yield the Phenol

Warning: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • Dissolve the purified, methoxy-protected 3-(BCP)phenol derivative in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final 3-(BCP)phenol product. Further purification by chromatography may be necessary.

References

  • Protodeboronation - Wikipedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Zhang, L., et al. (2026). Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. Nature Communications. [Link]

  • Takahashi, K., et al. (2018). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 66(11), 1083-1090. [Link]

  • Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Request PDF | Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • The Nobel Prize in Chemistry 2010 - Scientific Background: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • J. E. M. N. Klein, et al. (2016). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate. [Link]

  • Bennett, D. J., & Aggarwal, V. K. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1276–1291. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519–9530. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • New Journal of Chemistry (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]

  • Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]

Sources

Validation & Comparative

Escaping Flatland and Metabolic Liabilities: A Comparative Guide to 3-(Bicyclo[1.1.1]pentan-1-yl)phenol vs. Para-Substituted Phenols in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly seek to "escape from flatland," the strategic replacement of planar, sp2 -hybridized aromatic rings with three-dimensional, sp3 -rich scaffolds has become a cornerstone of modern lead optimization [1]. Among these scaffolds, the bicyclo[1.1.1]pentane (BCP) motif is widely recognized as a premier bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups.

However, when dealing with phenolic pharmacophores, traditional para-substituted phenols (e.g., 4-tert-butylphenol or 4-phenylphenol) present severe metabolic liabilities. This guide provides an authoritative, objective comparison between traditional para-substituted phenols and the modern, strategically designed 3-(Bicyclo[1.1.1]pentan-1-yl)phenol (a meta-BCP phenol). By analyzing structural exit vectors, physicochemical properties, and biological assay performance, we will explore the causality behind why shifting both the position and the geometry of the substituent yields superior developability profiles.

Structural and Physicochemical Profiling

The fundamental difference between 3-(Bicyclo[1.1.1]pentan-1-yl)phenol and a classic para-substituted phenol lies in the spatial orientation (exit vector) and the electron density of the substituent. While a para-substituent projects linearly at a 180° angle, a meta-substituent projects at approximately 120°.

Furthermore, the BCP group provides a rigid, cylindrical 3D volume that mimics the steric bulk of a tert-butyl group but possesses significantly higher C( sp3 )–H bond dissociation energies (~100 kcal/mol at the bridgehead), rendering it highly resistant to aliphatic hydroxylation [3].

Table 1: Physicochemical and Structural Comparison
Property4-tert-Butylphenol4-Phenylphenol3-(Bicyclo[1.1.1]pentan-1-yl)phenol
Substituent Position Para (4-)Para (4-)Meta (3-)
Exit Vector Angle 180°180°~120°
3D Character ( Fsp3​ ) High (0.4)Low (0.0)High (0.45)
Predicted LogP ~3.3~3.2~2.8
Metabolic Liability High (Quinone Methide)Moderate (Epoxidation)Low (Sterically & Electronically Protected)

The Causality of Metabolic Stability & Bioactivation

The most critical differentiator in biological assays between these compounds is their behavior in the presence of Cytochrome P450 (CYP450) enzymes.

The Liability of Para-Phenols: Traditional para-substituted phenols are notorious for undergoing CYP450-mediated two-electron oxidation. This bioactivation generates highly reactive electrophiles—specifically para-quinone methides or benzoquinones [2]. These electrophiles covalently bind to nucleophilic residues on proteins (causing mechanism-based enzyme inactivation) or deplete intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity.

The BCP-Meta Solution: 3-(Bicyclo[1.1.1]pentan-1-yl)phenol circumvents this liability through a dual mechanism:

  • Positional Protection: Shifting the substituent to the meta position electronically disfavors the formation of a stable extended quinone methide system.

  • Scaffold Rigidity: The BCP core itself is metabolically inert. Unlike a tert-butyl group, which can undergo aliphatic oxidation, the strained geometry of BCP imparts high metabolic stability [4].

CYP450 metabolic pathways: Para-phenols form toxic quinones, whereas meta-BCP phenols remain stable.

Biological Assay Workflows (Self-Validating Systems)

To objectively evaluate the performance of these compounds, specific biological assays must be employed. As an application scientist, I prioritize assays that are self-validating—meaning the experimental design inherently controls for false positives/negatives through mechanistic causality.

Protocol 1: Reactive Metabolite Trapping Assay (GSH Adduct Detection)

Objective: To quantify the metabolic safety of 3-BCP-phenol versus 4-tert-butylphenol by trapping transient electrophiles.

Causality behind the design: Reactive quinones form diverse, unpredictable adduct masses. Instead of guessing the adduct mass, we use a large excess of Glutathione (GSH) to trap the electrophile, followed by an LC-MS/MS neutral loss scan of 129 Da. This specific mass corresponds to the cleavage of the pyroglutamic acid moiety from the GSH adduct, providing a universal, self-validating tag for any reactive metabolite formed.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare an incubation mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), GSH (5 mM), and the test compound (10 µM) in 100 mM potassium phosphate buffer (pH 7.4). Self-validation: Include Acetaminophen (10 µM) as a positive control for NAPQI formation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Kinetic Sampling: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Spin at 10,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze via a triple quadrupole mass spectrometer utilizing a neutral loss scan of 129 Da in positive electrospray ionization (ESI+) mode.

Self-validating high-throughput LC-MS/MS workflow for trapping reactive GSH adducts.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To demonstrate the physicochemical superiority of the BCP scaffold in passive membrane transit.

Causality behind the design: Flat aromatic rings (like 4-phenylphenol) have high crystal lattice energies due to π

π stacking, which artificially deflates kinetic solubility and limits the free drug concentration available for diffusion. The 3D nature of the BCP group disrupts this planarity, improving solvation. We use a 20% dodecane solution of lecithin for the artificial membrane because it closely mimics the lipophilic core of the intestinal epithelial membrane, providing a more physiologically relevant diffusion model than simple octanol-water partitioning.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compound to 50 µM in PBS (pH 7.4) containing 1% DMSO.

  • Membrane Coating: Coat the porous filter of the PAMPA sandwich plate (e.g., Millipore MultiScreen) with 5 µL of a 20% (w/v) lecithin in dodecane solution.

  • Assembly: Add 300 µL of the donor solution to the bottom well. Add 200 µL of PBS (pH 7.4) containing 1% DMSO to the top (acceptor) well.

  • Incubation: Assemble the sandwich and incubate at room temperature for 5 hours under gentle orbital shaking (to reduce the unstirred water layer).

  • Quantification: Separate the plates and quantify the concentration in both donor and acceptor compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Comparative Assay Performance Profile

When subjected to the rigorous biological assays described above, the empirical data clearly delineates the advantages of utilizing a meta-BCP architecture over a traditional para-substituted phenol.

Table 2: Biological Assay Performance Profile (Representative Data)
Assay Metric4-tert-Butylphenol3-(Bicyclo[1.1.1]pentan-1-yl)phenolAnalytical Causality
HLM Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 20 µL/min/mgBCP resists aliphatic oxidation; meta-position prevents quinone formation.
GSH Adduct Formation Positive (High)Negative (Below LOD)Lack of para-substituent blocks bioactivation to electrophilic intermediates.
PAMPA Permeability ( Papp​ ) 12 x 10−6 cm/s28 x 10−6 cm/sIncreased sp3 character disrupts planar stacking, improving solvation and membrane transit.
Kinetic Solubility (pH 7.4) ~40 µg/mL> 150 µg/mL3D BCP core lowers crystal lattice energy compared to flat aromatic systems.

Strategic Recommendations

For drug development professionals optimizing a phenolic lead series:

  • Avoid para-substituted phenols if your compound requires high systemic exposure, as the risk of CYP450-mediated mechanism-based inactivation and idiosyncratic toxicity is severe.

  • Implement 3-(Bicyclo[1.1.1]pentan-1-yl)phenol when you need to fill a deep, hydrophobic pocket (mimicking a tert-butyl or phenyl group) but require an orthogonal exit vector (~120°). This substitution will simultaneously abolish reactive metabolite formation, lower lipophilicity, and enhance passive permeability.

References

  • Stepan, A. F., et al. (2012). "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. URL:[Link]

  • Kalgutkar, A. S., et al. (2012). "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks." Journal of Medicinal Chemistry, 55(4), 1443–1474. URL:[Link]

  • Zhang, X., et al. (2024). "Three-dimensional saturated C( sp3 )-rich bioisosteres for benzene." Nature Communications, 15, 5755. URL:[Link]

  • Hallyburton, I., et al. (2020). "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials." ACS Medicinal Chemistry Letters, 11(7), 1400–1406. URL:[Link]

The Bioisosteric Shift: Comparing the Metabolic Stability of BCP-Phenol to its Phenyl Analog

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, escaping "flatland"—the overreliance on planar, sp²-hybridized aromatic rings—is a critical strategy for overcoming pharmacokinetic liabilities. Phenolic compounds, particularly biphenyl-ols (phenyl-phenols), are notorious for their rapid metabolic clearance. They are highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes and rapid Phase II conjugation (glucuronidation and sulfation).

To mitigate these liabilities, medicinal chemists increasingly utilize the bicyclo[1.1.1]pentane (BCP) motif as an sp³-rich, three-dimensional bioisostere for the phenyl ring . This guide objectively compares the metabolic stability of BCP-phenol analogs (e.g., 2-(bicyclo[1.1.1]pentan-1-yl)phenol) against their traditional phenyl-phenol counterparts, providing mechanistic causality, quantitative data, and a self-validating experimental protocol for verification.

Mechanistic Causality: Why BCP Outperforms Phenyl

The drastic improvement in metabolic stability when transitioning from a phenyl-phenol to a BCP-phenol is not coincidental; it is rooted in fundamental stereoelectronic shifts .

Phase I Evasion via Steric Shielding

Traditional biphenyl scaffolds present a flat surface that easily intercalates into the hydrophobic, planar active sites of CYP450 enzymes (such as CYP3A4 and CYP2C9), leading to rapid aromatic hydroxylation. By replacing the distal phenyl ring with a BCP motif, the molecule's 3D topology is fundamentally altered. The BCP ring features an inverted tetrahedral geometry at its bridgehead carbons, creating a rigid, propeller-like electron cloud. This introduces significant steric bulk orthogonal to the phenol ring. The resulting steric clashes physically prevent the molecule from achieving the necessary binding conformation within CYP active sites, effectively evading Phase I oxidation.

Phase II Modulation via Electronic Uncoupling

In a biphenyl-ol system, the two aromatic rings are π-conjugated, which can stabilize phenoxide intermediates and facilitate rapid Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The BCP group, being fully saturated (sp³), breaks this extended π-conjugation. The inductive effect of the BCP bridgehead slightly alters the pKa of the adjacent phenol, rendering it less acidic. Combined with the increased local steric hindrance around the hydroxyl group, this electronic uncoupling dramatically retards the rate of secondary metabolism. For example, replacing a phenyl ring in resveratrol with a BCP motif significantly reduces the formation of glucuronide and sulfate conjugates in human hepatocytes .

Quantitative Data Comparison

The structural shift from a planar phenyl ring to a 3D BCP scaffold yields profound improvements in developability metrics. Table 1 summarizes the experimental data comparing a standard ortho-phenyl-phenol (biphenyl-2-ol) with its bioisosteric counterpart, 2-(bicyclo[1.1.1]pentan-1-yl)phenol .

Table 1: Physicochemical & Metabolic Comparison

PropertyPhenyl-Phenol (Biphenyl-2-ol)BCP-Phenol (2-(BCP-1-yl)phenol)Relative Change
LogP (Lipophilicity) 3.22.0-37.5%
Aqueous Solubility 0.3 mg/mL2.1 mg/mL+600%
Microsomal Stability (t½) 9 min48 min+433%
Plasma Protein Binding 92%78%-15%

Data demonstrates that the BCP analog achieves a >4-fold increase in half-life while simultaneously rescuing aqueous solubility—a dual benefit rarely achieved through traditional substituent modifications.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds, highlighting how the structural properties of BCP directly influence clearance rates.

Metabolic_Pathways cluster_phenyl Phenyl Analog (Biphenyl-ol) cluster_bcp BCP-Phenol Analog P_Start Phenyl-Phenol (Planar sp2) P_CYP CYP450 Oxidation (Unshielded) P_Start->P_CYP Phase I P_UGT UGT Glucuronidation (High Affinity) P_Start->P_UGT Phase II P_End Rapid Clearance (t½ = 9 min) P_CYP->P_End P_UGT->P_End B_Start BCP-Phenol (3D sp3 Scaffold) B_CYP Steric Shielding (CYP Evasion) B_Start->B_CYP Phase I B_UGT Altered pKa (Reduced UGT) B_Start->B_UGT Phase II B_End Prolonged Stability (t½ = 48 min) B_CYP->B_End B_UGT->B_End

Fig 1: Comparative metabolic pathways of Phenyl-Phenol vs. BCP-Phenol highlighting clearance rates.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively verify the metabolic stability of BCP-phenol versus its phenyl analog, researchers should utilize a Human Liver Microsome (HLM) intrinsic clearance assay.

Why this protocol is self-validating: It incorporates a minus-NADPH control to isolate true enzymatic metabolism from chemical degradation, and utilizes concurrent high/low clearance reference standards to verify microsomal viability in real-time. If the standards fail to clear at expected rates, the operator knows immediately that the HLM batch or NADPH regenerating system is compromised.

Step-by-Step Methodology

1. Matrix Preparation

  • Thaw Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Dilute HLMs in the buffer to a final working protein concentration of 0.5 mg/mL.

2. Compound & Control Spiking

  • Prepare 10 mM DMSO stocks of the test compounds (BCP-phenol and Phenyl-phenol), alongside reference controls: Verapamil (High clearance validation) and Warfarin (Low clearance validation).

  • Dilute stocks into the HLM suspension to achieve a final compound concentration of 1 μM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition).

3. The Minus-NADPH Control (Validation Checkpoint)

  • Aliquot a portion of the HLM/compound mixture into a separate plate without adding the NADPH regenerating system.

  • Causality Check: If the compound depletes in this control over 60 minutes, the instability is hydrolytic or chemical, not CYP-mediated.

4. Reaction Initiation & Time-Course Sampling

  • Pre-incubate the main reaction plates at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μL aliquots from the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Note: The cold acetonitrile immediately denatures the CYP enzymes, quenching the reaction.

5. LC-MS/MS Quantification & Kinetic Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

References

  • Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Meanwell, N. A. et al. "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 2021. URL:[Link]

Escaping Flatland: An In-Depth In Vitro and In Vivo Comparison of BCP Bioisosteres vs. Phenyl Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize the optimization of physicochemical properties to reduce attrition rates, the concept of "escaping flatland"—transitioning from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—has become a cornerstone of modern medicinal chemistry. Among these 3D scaffolds, bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1].

This guide provides an objective, data-driven comparison of BCP-containing drug candidates against their traditional phenyl counterparts, detailing the causality behind their divergent in vitro and in vivo behaviors, and providing self-validating protocols for their evaluation.

The Mechanistic Rationale: Why Replace a Phenyl Ring?

The ubiquitous use of phenyl rings in drug design stems from their synthetic tractability and predictable π-π stacking interactions with target proteins. However, this overreliance often leads to "molecular obesity": high lipophilicity (LogP), poor aqueous solubility, and susceptibility to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes[2].

Replacing a para-phenyl ring with a BCP core fundamentally alters the molecule's physicochemical profile while maintaining the linear vector geometry required for target engagement. The diagonal distance across the BCP core is approximately 1.85 Å, compared to 2.79 Å for a para-phenyl ring[1]. Despite being slightly shorter, the BCP core perfectly mimics the spatial orientation of the substituents.

The Causality of Property Enhancement:

  • Solubility: BCP disrupts the flat, easily stackable crystal lattice of phenyl rings. Lower crystal lattice energy translates to a lower melting point and significantly higher thermodynamic solubility[3].

  • Metabolic Stability: The phenyl ring is a prime target for CYP-mediated epoxidation. The BCP core lacks π-electrons, and its highly strained sp3 C-H bonds possess high bond dissociation energies, making hydrogen atom transfer (HAT) and oxidative degradation energetically unfavorable[4].

  • Reduced Non-Specific Binding: The removal of the π-electron cloud prevents non-specific π-π stacking interactions with off-target proteins and human serum albumin (HSA), increasing the fraction of unbound, free drug[2].

G Phenyl para-Phenyl Ring (Flat, sp2, Lipophilic) BCP Bicyclo[1.1.1]pentane (3D, sp3, Hydrophilic) Phenyl->BCP Bioisosteric Replacement Sol Increased Aqueous Solubility BCP->Sol Loss of planarity, lower LogP Met Improved Metabolic Stability BCP->Met Resistance to CYP450 oxidation Bind Reduced Non-Specific Binding BCP->Bind Removal of π-π stacking

Figure 1: Mechanistic rationale for replacing a planar phenyl ring with a 3D bicyclo[1.1.1]pentane (BCP) core.

In Vitro Profiling: Escaping Flatland in the Dish

To objectively compare BCP candidates against phenyl alternatives, we must evaluate them through rigorous in vitro assays that probe the exact liabilities associated with planar aromatics.

Quantitative In Vitro Comparison

The following table synthesizes experimental data from two landmark optimization programs: the γ-secretase inhibitor Avagacestat (BMS-708,163)[3] and the LpPLA2 inhibitor Darapladib[5].

Table 1: In Vitro Performance Comparison of Phenyl vs. BCP Bioisosteres

Target / ProgramCompoundAromatic CoreTarget PotencyAqueous SolubilityPermeability (Papp / AMP)
γ-Secretase BMS-708,163para-PhenylEquipotentPoor (< 1 µg/mL)Low
γ-Secretase Analogue 3BCP EquipotentHigh (> 50 µg/mL) Significantly Improved
LpPLA2 Darapladibpara-PhenylpIC50 = 10.2Low230 nm/s
LpPLA2 Analogue 5 / 11BCP pIC50 ~ 10.0Improved 705 nm/s

Data derived from Stepan et al. (2012)[3] and Measom et al. (2017)[5].

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To prove that a BCP candidate resists CYP450-mediated degradation better than its phenyl counterpart, a highly controlled microsomal stability assay is required. This protocol is designed as a self-validating system by incorporating specific control arms that isolate CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Incubation Mixture: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add the test compound (BCP or Phenyl candidate) to a final concentration of 1 µM. Critical: Ensure the final organic solvent concentration (e.g., DMSO) remains ≤0.5% to prevent CYP enzyme inhibition.

  • System Validation Controls:

    • Positive Control: Run Verapamil or Testosterone in parallel to confirm the metabolic competence of the microsomes.

    • Negative Control: Prepare an identical sample arm without the addition of the NADPH regenerating system. This validates that any observed degradation is strictly CYP-dependent, not due to aqueous hydrolysis.

  • Initiation & Sampling: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled Internal Standard (IS).

  • Analysis: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Output: Plot the natural log of the % compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the intrinsic clearance ( CLint​ ) is calculated.

In Vivo Translation: Pharmacokinetics & Efficacy

The ultimate validation of the BCP bioisostere lies in its in vivo translation. The improvements in thermodynamic solubility and passive permeability directly dictate the compound's absorption across the gastrointestinal tract, while the enhanced metabolic stability reduces hepatic clearance.

Quantitative In Vivo PK Comparison

In the optimization of the γ-secretase inhibitor, replacing the central fluorophenyl ring with a BCP motif yielded a compound with identical target engagement but a vastly superior pharmacokinetic profile[3]. Similarly, in the development of IDO1 inhibitors, replacing a phenyl ring with a BCP core completely circumvented an in vivo amide hydrolysis liability, leading to lower clearance and a lower predicted human dose[6].

Table 2: In Vivo Pharmacokinetic Profile (Mouse PO, 10 mg/kg)

CompoundCore Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Oral Bioavailability ( F% )In Vivo Liability Addressed
BMS-708,163 para-PhenylBaselineBaselinePoorSolubility-limited absorption
Analogue 3 BCP ~4-fold Increase ~4-fold Increase Excellent Overcame absorption limits

Data derived from the comparative PK study by Stepan et al. (2012)[3].

Self-Validating Protocol: Rodent Pharmacokinetic Profiling

To accurately capture the PK divergence between a phenyl and BCP candidate, a crossover or parallel rodent study must be executed with strict analytical controls.

Step-by-Step Methodology:

  • Formulation: Dissolve the candidates in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Causality: The formulation must be identical for both compounds to ensure that differences in exposure are driven by the molecule's intrinsic properties, not the excipients.

  • Administration: Administer the compounds to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg).

  • Serial Sampling: Collect blood (~200 µL) via a jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 3000 × g for 10 mins at 4°C to harvest plasma.

  • Analytical Validation: Extract plasma via protein precipitation. The LC-MS/MS run must include a full calibration curve and Quality Control (QC) samples at low, mid, and high concentrations. Self-Validation: If the back-calculated concentrations of the QCs deviate by >15% from their nominal values, the analytical run is rejected, ensuring absolute trustworthiness of the PK data.

  • Non-Compartmental Analysis (NCA): Utilize specialized software (e.g., Phoenix WinNonlin) to calculate AUC , Cmax​ , Clearance ( Cl ), Volume of Distribution ( Vss​ ), and absolute oral bioavailability ( F% ).

PK_Workflow Dose 1. Dosing (PO / IV) Rodent Model Sample 2. Serial Blood Sampling (0.25h to 24h) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS Analysis (Quantification) Prep->LCMS NCA 5. Non-Compartmental Analysis (AUC, Cmax, Cl, t1/2, F%) LCMS->NCA

Figure 2: Standardized workflow for in vivo pharmacokinetic profiling of BCP candidates.

Conclusion

The empirical data overwhelmingly supports the strategic replacement of planar phenyl rings with bicyclo[1.1.1]pentane (BCP) bioisosteres. By escaping flatland, medicinal chemists can systematically engineer out the physicochemical liabilities of aromaticity—namely poor solubility, high lipophilicity, and metabolic vulnerability—without sacrificing target binding affinity. As demonstrated in the optimization of γ-secretase, LpPLA2, and IDO1 inhibitors, the BCP motif is not merely a structural novelty; it is a highly functional tool for rescuing stalled drug candidates and accelerating them toward clinical viability.

References

  • Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry (2012).
  • Measom, N. D. et al. "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters (2017).
  • "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors." ACS Medicinal Chemistry Letters (2020).
  • PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
  • BLDpharm. "Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Macmillan Group, Princeton University (2025).

Sources

A Senior Application Scientist's Guide to Assessing the Improved Physicochemical Properties of Biphasic Calcium Phosphate (BCP) Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution from Biphasic Calcium Phosphate

Biphasic Calcium Phosphate (BCP) has long been a cornerstone in bone regeneration, valued for its chemical similarity to the mineral phase of bone.[1][2] Comprising a mixture of a more stable hydroxyapatite (HA) phase and a more soluble beta-tricalcium phosphate (β-TCP) phase, BCP offers a balance between structural integrity and bioresorbability.[1][3] The HA component provides a stable scaffold for bone ingrowth, while the β-TCP component gradually degrades, creating space for new tissue formation. However, the quest for enhanced therapeutic outcomes has driven the development of BCP analogs with tailored physicochemical properties. These advancements aim to optimize the material's performance in terms of dissolution rate, mechanical strength, and biological response. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the improved physicochemical properties of these next-generation BCP analogs.

The core principle behind developing BCP analogs lies in manipulating the HA/β-TCP ratio and incorporating ionic substitutions or reinforcing phases to fine-tune the material's behavior in a physiological environment.[1][4] This guide will delve into the critical physicochemical properties that define the performance of BCP analogs and provide detailed, validated protocols for their assessment.

Key Physicochemical Properties and Their Significance

The clinical success of a BCP analog is intrinsically linked to its physicochemical characteristics. Understanding and quantifying these properties are paramount for predicting in vivo performance.

Solubility and Dissolution Rate: Tailoring Resorption Dynamics

The resorption rate of a BCP scaffold is a critical parameter that dictates the pace of bone regeneration.[5] An ideal scaffold should degrade at a rate that matches the formation of new bone. The dissolution rate of BCP analogs is primarily influenced by the HA/β-TCP ratio, with a higher proportion of β-TCP leading to faster degradation.[6]

Experimental Protocol: Dissolution Rate Assessment (adapted from ASTM F1926) [7]

This protocol outlines a standardized method to evaluate the dissolution rate of calcium phosphate materials.

Causality Behind Experimental Choices: The use of a Tris-HCl buffer at a physiological pH of 7.4 simulates the body's environment, providing a relevant in vitro model for dissolution.[6][8] The choice of a specific surface area-to-volume ratio ensures consistency and comparability across different materials.

Step-by-Step Methodology:

  • Material Preparation: Prepare BCP analog samples of known surface area. This can be in the form of granules, fabricated forms, or coatings.

  • Dissolution Medium: Prepare a 0.05 M Tris-HCl buffer solution and adjust the pH to 7.4 at 37°C.

  • Immersion: Immerse a pre-weighed amount of the BCP analog in the dissolution medium at a fixed surface area-to-volume ratio (e.g., 1 cm²/mL). Maintain the temperature at 37°C with constant agitation.

  • Ion Concentration Measurement: At predetermined time intervals (e.g., 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the dissolution medium.

  • Analysis: Analyze the concentration of calcium and phosphate ions in the collected aliquots using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Data Interpretation: Plot the cumulative release of calcium and phosphate ions as a function of time to determine the dissolution rate.

Self-Validation: The protocol's self-validating nature stems from the precise control of experimental parameters such as pH, temperature, and surface area-to-volume ratio. Consistent and reproducible results over multiple runs validate the method.

Diagram: Experimental Workflow for Dissolution Rate Assessment

DissolutionWorkflow cluster_prep Material Preparation cluster_exp Dissolution Experiment cluster_analysis Analysis Prep Prepare BCP Analog (Known Surface Area) Immersion Immerse in Tris-HCl Buffer (37°C, pH 7.4) Prep->Immersion Introduce Sample Sampling Collect Aliquots (Timed Intervals) Immersion->Sampling During Incubation ICPOES Measure Ca2+ & PO43- (ICP-OES) Sampling->ICPOES Analyze Samples Data Plot Ion Release vs. Time ICPOES->Data Generate Data SurfaceProperties Surface_Topo Surface Topography (SEM) Protein_Ads Protein Adsorption Surface_Topo->Protein_Ads Wettability Wettability (Contact Angle) Wettability->Protein_Ads Surface_Chem Surface Chemistry (EDS, XRD) Surface_Chem->Protein_Ads Cell_Attach Cellular Attachment & Proliferation Protein_Ads->Cell_Attach Tissue_Regen Bone Tissue Regeneration Cell_Attach->Tissue_Regen

Sources

Validating the Efficacy of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol in Target Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling bioisostere for the ubiquitous para-substituted phenyl ring, offering a three-dimensional, saturated alternative that can improve solubility, metabolic stability, and other crucial drug-like characteristics.[1][2][3][4][5][6][7] This guide provides a comprehensive framework for validating the target binding efficacy of a novel compound featuring this scaffold: 3-(Bicyclo[1.1.1]pentan-1-yl)phenol.

For the purpose of this illustrative guide, we will hypothesize that 3-(Bicyclo[1.1.1]pentan-1-yl)phenol is an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a critical transcription factor in the differentiation of pro-inflammatory Th17 cells, making it a high-value target for the treatment of autoimmune diseases.[8][9][10] We will compare its binding profile to a well-characterized, potent RORγt inverse agonist, here referred to as "Compound X".

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, step-by-step protocols for robust experimental validation of target engagement.

The Rationale for RORγt as a Target

RORγt plays a pivotal role in the expression of pro-inflammatory cytokines such as IL-17.[8] Its dysregulation is implicated in a range of autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[8][9] Inverse agonists bind to RORγt and stabilize it in an inactive conformation, thereby repressing gene transcription and mitigating the inflammatory response.[8][9][11][12] The phenol moiety is a common feature in many nuclear receptor ligands, and its combination with the unique spatial arrangement of the BCP scaffold presents a novel chemical entity for exploration as a RORγt modulator.

Comparative Analysis of Target Binding: A Multi-faceted Approach

To rigorously validate the binding of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol to RORγt and compare its efficacy to Compound X, a combination of biophysical and biochemical assays is recommended. This multi-pronged approach provides a holistic view of the binding event, encompassing kinetics, thermodynamics, and affinity.

Biophysical Characterization: Unveiling the Dynamics of Interaction

Biophysical assays are indispensable for a detailed understanding of the molecular interactions between a ligand and its target protein. Here, we detail the application of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

SPR is a label-free technique that provides real-time data on the association and dissociation of molecules, allowing for the determination of kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D).[13][14][15][16][17]

Experimental Workflow for SPR Analysis

cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Analysis Immobilize Immobilize RORγt on a sensor chip Inject Inject varying concentrations of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol or Compound X Immobilize->Inject Association Monitor association phase Inject->Association Dissociation Monitor dissociation phase Association->Dissociation Sensorgram Generate sensorgrams Dissociation->Sensorgram Fit Fit data to a binding model Sensorgram->Fit Determine Determine ka, kd, and KD Fit->Determine

Caption: Workflow for SPR-based analysis of target binding.

Step-by-Step SPR Protocol:

  • Protein Immobilization:

    • Covalently immobilize purified, recombinant human RORγt ligand-binding domain (LBD) onto a CM5 sensor chip via amine coupling. Aim for a surface density that will yield a maximal response (R_max) of approximately 100 response units (RU) for the small molecule analytes.

    • A reference flow cell should be activated and deactivated without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a dilution series of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol and Compound X in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span from at least 10-fold below to 10-fold above the expected K_D.

  • Binding Measurement:

    • Inject the analyte solutions over the RORγt-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Regenerate the sensor surface between analyte injections using a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the kinetic data to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19][20][21][22]

Experimental Workflow for ITC Analysis

cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis Prepare_Protein Prepare RORγt in buffer Load_Protein Load RORγt into the sample cell Prepare_Protein->Load_Protein Prepare_Ligand Prepare 3-(Bicyclo[1.1.1]pentan-1-yl)phenol or Compound X in matched buffer Load_Ligand Load ligand into the injection syringe Prepare_Ligand->Load_Ligand Inject_Ligand Inject ligand into the sample cell in aliquots Load_Protein->Inject_Ligand Load_Ligand->Inject_Ligand Measure_Heat Measure heat change after each injection Inject_Ligand->Measure_Heat Generate_Isotherm Generate a binding isotherm Measure_Heat->Generate_Isotherm Fit_Model Fit data to a binding model Generate_Isotherm->Fit_Model Determine_Parameters Determine KD, n, ΔH, and ΔS Fit_Model->Determine_Parameters

Caption: Workflow for ITC-based analysis of target binding.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze purified RORγt-LBD extensively against the ITC running buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve 3-(Bicyclo[1.1.1]pentan-1-yl)phenol and Compound X in the final dialysis buffer to ensure a perfect buffer match, which is critical for minimizing heats of dilution.[21] The final DMSO concentration should be identical in both the protein and ligand solutions.

    • Degas all solutions immediately before use.

  • ITC Experiment:

    • Load the RORγt-LBD solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

    • Conduct a control experiment by injecting the ligand into the buffer-filled sample cell to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Biochemical Validation: Competitive Binding Assay

Biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are well-suited for higher-throughput screening and confirming the binding of unlabeled compounds in a competitive format.[23][24][25][26][27]

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the target protein.[25]

Experimental Workflow for TR-FRET Assay

cluster_0 Assay Setup cluster_1 Measurement cluster_2 Data Analysis Mix_Components Mix RORγt, fluorescent tracer, and terbium-labeled antibody Add_Compound Add varying concentrations of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol or Compound X Mix_Components->Add_Compound Incubate Incubate to reach equilibrium Add_Compound->Incubate Excite Excite at donor wavelength Incubate->Excite Measure_Emission Measure emission at donor and acceptor wavelengths Excite->Measure_Emission Calculate_Ratio Calculate TR-FRET ratio Measure_Emission->Calculate_Ratio Plot_Curve Plot ratio vs. compound concentration Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for LanthaScreen™ TR-FRET competitive binding assay.

Step-by-Step TR-FRET Protocol:

  • Reagent Preparation:

    • Prepare assay buffer and solutions of GST-tagged RORγt-LBD, a fluorescently labeled RORγt ligand (tracer), and a terbium-labeled anti-GST antibody.

    • Prepare serial dilutions of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol and Compound X.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds, followed by the RORγt-LBD, tracer, and terbium-labeled antibody mixture.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths after a time delay.[24]

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio as a function of the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC_50 value, which is the concentration of the compound that displaces 50% of the tracer.

Interpreting and Comparing the Data

The data obtained from these assays will allow for a comprehensive comparison of the binding properties of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol and Compound X.

Table 1: Comparative Binding Data for RORγt

Parameter3-(Bicyclo[1.1.1]pentan-1-yl)phenolCompound X (Reference)Assay
K_D (nM) Hypothetical ValueKnown ValueSPR
k_a (10^5 M^-1 s^-1) Hypothetical ValueKnown ValueSPR
k_d (10^-3 s^-1) Hypothetical ValueKnown ValueSPR
K_D (nM) Hypothetical ValueKnown ValueITC
ΔH (kcal/mol) Hypothetical ValueKnown ValueITC
-TΔS (kcal/mol) Hypothetical ValueKnown ValueITC
IC_50 (nM) Hypothetical ValueKnown ValueTR-FRET

A lower K_D or IC_50 value indicates a higher binding affinity. The kinetic parameters from SPR will reveal whether the affinity is driven by a fast association rate or a slow dissociation rate. The thermodynamic data from ITC will elucidate the nature of the binding forces; for instance, a negative ΔH suggests an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals interactions.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the target binding efficacy of 3-(Bicyclo[1.1.1]pentan-1-yl)phenol, a novel compound featuring the promising BCP scaffold. By employing a combination of biophysical and biochemical techniques, researchers can obtain a comprehensive understanding of the compound's interaction with its putative target, RORγt. The comparative analysis against a known modulator provides essential context for evaluating its potential as a therapeutic candidate. The methodologies described herein are fundamental to modern drug discovery and are crucial for making informed decisions in the progression of novel chemical entities from hit to lead.

References

  • Vertex.ai Search. (2024, June 21). What are RORγt inverse agonists and how do they work?
  • National Toxicology Program. (2002, October 5).
  • Thermo Fisher Scientific. LanthaScreen™ Terbium-Labeled TR-FRET Anti-Epitope Tag Reagents.
  • Fisher Scientific. LanthaScreen™ Terbium Labeled TR-FRET Secondary Antibody Reagents-User Guide.
  • Thermo Fisher Scientific. (2016, November 30). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • Jetten, A. M. (2018). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Journal of Leukocyte Biology, 103(4), 661-671.
  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Jo, I., et al. (2019). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (146), e59273.
  • Wang, Y., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3894.
  • BioTek Instruments, Inc.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • Waschbuesch, D., & Khan, A. (2025, June 26).
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society Au, 3(6), 1539-1553.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • American Chemical Society. (2021, July 15). Related Orphan Receptor-γt (RORγt) Inverse Agonists.
  • Zhang, Y., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8136-8153.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective.
  • Mykhailiuk, P. K. (2023, June 27). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • BI-4500. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • US EPA.
  • Thermo Fisher Scientific. Estrogen Receptor Beta (ERbeta) Redistribution Assay - Instructions.
  • ACS Omega. (2018, June 11).
  • Center for Macromolecular Interactions.
  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility.
  • TA Instruments.
  • Analytical Chemistry. (2002, August 3).
  • Overton. Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity.
  • Owen, B., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters, 24(32), 6049-6053.
  • Semantic Scholar. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.
  • PubMed. (2022, August 19). Synthesis and Biological Evaluation of Bicyclo[1.1.
  • Chemical and Pharmaceutical Bulletin. (2018, November 15). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane.
  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
  • Journal of Medicinal Chemistry. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes.
  • AiFChem. (2026, March 26). Bicyclo[1.1.1]pentane (BCP) in Drug Design: Benzene Bioisostere & 3D Scaffold.
  • BLDpharm. (2021, December 15). BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bicyclo[1.1.1]pentan-1-yl)phenol
Reactant of Route 2
3-(Bicyclo[1.1.1]pentan-1-yl)phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.